molecular formula C34H47NO10 B15588439 13-Dehydroxyindaconitine

13-Dehydroxyindaconitine

Cat. No.: B15588439
M. Wt: 629.7 g/mol
InChI Key: PHDZNMWTZQPAEW-RIUBKXLISA-N
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Description

13-Dehydroxyindaconitine is a useful research compound. Its molecular formula is C34H47NO10 and its molecular weight is 629.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H47NO10

Molecular Weight

629.7 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29-,31+,32+,33-,34+/m1/s1

InChI Key

PHDZNMWTZQPAEW-RIUBKXLISA-N

Origin of Product

United States

Foundational & Exploratory

13-Dehydroxyindaconitine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine (B15144368) is a C19-diterpenoid alkaloid found in select species of the Aconitum genus, plants with a long history in traditional medicine. This document provides a comprehensive overview of the natural sourcing and isolation of this compound, alongside a detailed exploration of its known biological activities. This guide synthesizes available scientific information to present detailed experimental protocols, quantitative data, and visual representations of its molecular mechanisms of action, including its antioxidant, anti-inflammatory, and pro-apoptotic effects.

Natural Source and Isolation

Natural Occurrence

This compound has been identified as a natural constituent of plants belonging to the Aconitum genus (Ranunculaceae family). The primary documented botanical sources for this alkaloid are:

  • Aconitum kusnezoffii Reichb. [1]

  • Aconitum sungpanense Hand.-Mazz.

The roots of these plants are the primary location for the accumulation of this compound and other related diterpenoid alkaloids.

Isolation Methodology

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. While specific yields and purities can vary based on the plant material and extraction efficiency, a general protocol can be outlined. Commercial preparations of this compound typically achieve a purity of ≥98%.

A general workflow for the isolation of total alkaloids from Aconitum species, which would be the initial step before the specific purification of this compound, is described below.

Materials:

Procedure:

  • Extraction:

    • The air-dried and powdered roots of the Aconitum species are macerated with 95% methanol (or ethanol) at room temperature for an extended period (e.g., 3 x 7 days).

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction for Total Alkaloids:

    • The crude extract is suspended in 2% HCl and partitioned with dichloromethane to remove non-alkaloidal components.

    • The acidic aqueous layer is then basified with ammonia solution to a pH of 9-10.

    • The basified solution is extracted with dichloromethane. The combined organic layers contain the total alkaloids.

    • The solvent is evaporated to yield the crude total alkaloid extract.

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to column chromatography on silica gel.

    • A gradient elution is typically employed, starting with a non-polar solvent system (e.g., petroleum ether-acetone) and gradually increasing the polarity (e.g., by increasing the proportion of acetone and then adding methanol).

    • Fractions are collected and monitored by TLC. Fractions containing compounds with similar Rf values are combined.

    • Further purification of the fractions containing this compound is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20, using different solvent systems (e.g., chloroform-methanol).

The following diagram illustrates the general workflow for the isolation of this compound.

G Start Dried and Powdered Aconitum Roots Extraction Maceration with Methanol/Ethanol Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Total_Alkaloids Crude Total Alkaloids Acid_Base->Total_Alkaloids Silica_Gel Silica Gel Column Chromatography Total_Alkaloids->Silica_Gel Fractions Combined Fractions Silica_Gel->Fractions Further_Purification Repeated Column Chromatography (Silica Gel / Sephadex LH-20) Fractions->Further_Purification Final_Product This compound Further_Purification->Final_Product

General Isolation Workflow for this compound.

Biological Activity and Signaling Pathways

This compound has been reported to possess several biological activities, primarily antioxidant, anti-inflammatory, and pro-apoptotic effects. The following sections detail the proposed molecular mechanisms underlying these activities.

Antioxidant Activity via the Nrf2 Signaling Pathway

Diterpenoid alkaloids are known to exert antioxidant effects, and a key mechanism is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct experimental evidence for this compound is still emerging, the following pathway is a plausible mechanism based on the activity of related compounds.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like certain alkaloids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cellular antioxidant defense.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_n->ARE Maf sMaf Maf->ARE Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) Transcription->Antioxidant_Genes

Proposed Antioxidant Mechanism via the Nrf2 Pathway.
Anti-inflammatory Activity via NF-κB Pathway Inhibition

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound may exert its anti-inflammatory effects through this mechanism.

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This compound is proposed to inhibit this pathway, potentially by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Ub Ubiquitination IkBa_p->Ub NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasomal Degradation Ub->Proteasome This compound This compound This compound->IKK inhibition Transcription Transcription NFkB_n->Transcription Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Transcription->Inflammatory_Genes G cluster_cytoplasm Cytoplasm This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Caspase9 Pro-caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 activation Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 activation Substrates Cellular Substrates Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

References

Unraveling the Molecular Architecture of 13-Dehydroxyindaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 13-Dehydroxyindaconitine, a complex diterpenoid alkaloid isolated from plants of the Aconitum genus. This document details the analytical techniques and experimental protocols pivotal to its structural determination, presenting key quantitative data in a clear, tabular format for ease of comparison and reference.

Introduction

This compound is a naturally occurring C19-diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol .[1] It belongs to the aconitine (B1665448) class of alkaloids, which are known for their potent biological activities. Structurally, it is distinguished by the absence of a hydroxyl group at the C-13 position of the aconitine skeleton. The elucidation of its intricate hexacyclic structure has been reliant on a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isolation and Purification

The initial step in the structural elucidation of this compound involves its extraction and purification from its natural source, typically the roots of Aconitum species such as Aconitum kusnezoffii. A general protocol for this process is outlined below.

General Experimental Protocol for Isolation
  • Extraction: Dried and powdered plant material (roots) is subjected to exhaustive extraction with a polar solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Acid-Base Extraction: The resulting crude extract is then partitioned between an acidic aqueous solution (e.g., 2% H₂SO₄) and an organic solvent (e.g., ethyl acetate) to separate the alkaloids from neutral and acidic components. The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Chromatographic Purification: The crude alkaloid extract is subjected to repeated column chromatography over silica (B1680970) gel and/or alumina, using a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures). Fractions are monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Data and Structural Elucidation

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition and molecular weight of the alkaloid.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is typically used.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in positive ion mode.

Data Presentation:

ParameterObserved Value
Molecular Formula C₃₄H₄₇NO₉
Molecular Weight 613.74 g/mol
HR-ESI-MS ([M+H]⁺) Data not available in search results
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are indispensable for elucidating the complex carbon-hydrogen framework and the connectivity of functional groups.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are recorded at room temperature.

Data Presentation:

Due to the absence of the primary literature, specific chemical shift and coupling constant data for this compound cannot be definitively tabulated. However, the following tables represent the expected ranges and types of signals for key structural features based on the known structure and data from analogous aconitine alkaloids.

Table 1: Expected ¹H NMR Data for Key Moieties of this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityKey Correlations (COSY, HMBC)
N-CH₂-CH₃~1.1 (t), ~2.5-3.0 (m)Triplet, MultipletCOSY with N-CH₂
OCH₃ groups (x4)~3.2 - 3.8 (s)SingletHMBC to attached carbons
O-Acetyl (CH₃)~2.0 (s)SingletHMBC to acetyl carbonyl
Benzoyl group (Ar-H)~7.4 - 8.1 (m)MultipletHMBC to benzoyl carbonyl
H-14~4.8 - 5.0 (d)DoubletCOSY with adjacent protons
H-17~5.5 - 6.0 (s)SingletHMBC to surrounding carbons

Table 2: Expected ¹³C NMR Data for Key Functional Groups of this compound

CarbonExpected Chemical Shift (δ, ppm)
N-CH₂-CH₃~45-50, ~12-15
OCH₃ groups~55 - 62
O-Acetyl (C=O, CH₃)~170, ~21
Benzoyl (C=O, Ar-C)~166, ~128-133
C-13Shift would be significantly upfield compared to hydroxylated analogs
Oxygenated Carbons (C-1, C-6, C-8, C-14, C-16, C-18)~70 - 95

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a complex natural product like this compound follows a logical and systematic workflow. This can be visualized as a signaling pathway, where the output of one experiment informs the next.

structure_elucidation_workflow Isolation Isolation & Purification (Extraction, Chromatography) MS Mass Spectrometry (MS) (HR-ESI-MS) Isolation->MS Provides pure sample NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) Isolation->NMR_1D Provides pure sample MolFormula Molecular Formula (e.g., C₃₄H₄₇NO₉) MS->MolFormula Determines NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Informs FuncGroups Functional Groups (Ester, Ether, Alkene, etc.) NMR_1D->FuncGroups Identifies CH_Framework Carbon-Hydrogen Framework (Proton & Carbon Environments) NMR_1D->CH_Framework Identifies Connectivity Connectivity Analysis (Bonding Sequence) NMR_2D->Connectivity Establishes FinalStructure Final Structure of This compound MolFormula->FinalStructure Constrains FuncGroups->FinalStructure Constrains CH_Framework->FinalStructure Constrains Stereochem Relative Stereochemistry (NOESY/ROESY) Connectivity->Stereochem Leads to Stereochem->FinalStructure Confirms

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The chemical structure of this compound has been established through a combination of isolation techniques and comprehensive spectroscopic analysis. While the primary literature with the raw experimental data was not identified in the conducted searches, this guide outlines the standard and necessary methodologies for such a structural determination. The combination of mass spectrometry to ascertain the molecular formula, and an array of 1D and 2D NMR experiments to piece together the complex molecular framework, represents the cornerstone of modern natural product chemistry. Further research to obtain and analyze the complete set of spectral data would be invaluable for the synthesis and pharmacological investigation of this intricate diterpenoid alkaloid.

References

Unraveling the Formation of 13-Dehydroxyindaconitine: A Technical Guide to its Putative Biosynthetic Pathway in Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – For researchers, scientists, and drug development professionals investigating the complex landscape of Aconitum alkaloids, this technical guide provides an in-depth exploration of the putative biosynthetic pathway of 13-dehydroxyindaconitine (B15144368). While the complete enzymatic sequence remains an active area of research, this document synthesizes current knowledge on diterpenoid alkaloid (DA) biosynthesis to propose a robust hypothetical pathway, supported by representative data and detailed experimental protocols for pathway elucidation.

This compound is a C19-diterpenoid alkaloid found in species such as Aconitum kusnezoffii, part of a class of compounds renowned for their potent biological activities and complex chemical structures. Understanding its biosynthesis is critical for endeavors in metabolic engineering, synthetic biology, and the development of novel therapeutic agents.

Section 1: The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process originating from primary metabolism. It can be divided into three major stages: the formation of the universal diterpene precursor, the assembly of the core alkaloid skeleton, and a series of extensive tailoring modifications. The proposed pathway is detailed below, based on analogous pathways for aconitine (B1665448) and other C19-diterpenoid alkaloids.

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through two independent routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] Three molecules of IPP and one molecule of DMAPP are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1]

Stage 2: Assembly of the Atisine-type Diterpene Skeleton

The linear GGPP molecule is first cyclized by a class II diterpene synthase, ent-copalyl diphosphate (B83284) synthase (CPS), to form ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diterpene synthase, likely an ent-kaurene (B36324) synthase-like (KSL) enzyme, catalyzes a second cyclization and rearrangement of ent-CPP to form the tetracyclic diterpene skeleton, ent-atisene. This atisane-type skeleton is considered a key branch point and the precursor to the C20-diterpenoid alkaloids from which the C19 core is derived.[2]

Stage 3: Nitrogen Incorporation and Core Skeleton Modification

A crucial step in alkaloid formation is the incorporation of a nitrogen atom. Evidence suggests that ethanolamine (B43304), derived from the decarboxylation of serine, is the primary nitrogen source for the majority of detected diterpenoid alkaloids in Aconitum.[3] This step is hypothesized to involve the oxidation of the diterpene skeleton by cytochrome P450 monooxygenases (CYP450s) to create an aldehyde, followed by a condensation reaction with ethanolamine and subsequent cyclization to form the initial C20 atisine-type alkaloid skeleton.

The highly toxic C19-diterpenoid alkaloids, including the aconitine-type scaffold of this compound, are believed to be formed through oxidative cleavage of a C-C bond in the C20-diterpenoid alkaloid precursor, resulting in the characteristic N-ethyl group and the loss of one carbon atom.

Stage 4: Putative Tailoring Steps to Yield this compound

Following the formation of the basic C19-diterpenoid alkaloid core (a hypothetical aconitane-type skeleton), a series of extensive and stereo-specific modifications are catalyzed by tailoring enzymes. For this compound, these are proposed to include:

  • Multiple Hydroxylations: A suite of putative CYP450s catalyze hydroxylations at various positions on the aconitane (B1242193) skeleton. Based on the final structure, hydroxyl groups are added at C1, C6, C14, C15, and C16. Notably, unlike aconitine, C13 is not hydroxylated.

  • O-Methylations: Specific O-methyltransferases (OMTs) are predicted to add methyl groups to the hydroxyls at C1, C6, and C16.

  • C8-Acetylation: A BAHD-family acyltransferase is hypothesized to catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl group at C8.

  • C14-Benzoylation: The final proposed step is the benzoylation of the C14 hydroxyl group, catalyzed by another specific BAHD-family acyltransferase using benzoyl-CoA as the acyl donor.

The following diagram illustrates this putative biosynthetic pathway.

13-Dehydroxyindaconitine_Biosynthesis cluster_precursor Precursor Synthesis cluster_skeleton Skeleton Formation cluster_tailoring Tailoring Reactions MVA MVA Pathway IPP IPP / DMAPP MVA->IPP MEP MEP Pathway MEP->IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS entCPP ent-Copalyl Diphosphate GGPP->entCPP CPS entAtisene ent-Atisene entCPP->entAtisene KSL C20_DA C20-Diterpenoid Alkaloid (Atisine-type) entAtisene->C20_DA Oxidation (CYP450s) + Ethanolamine + Cyclization C19_Core C19-Aconitane Core Skeleton C20_DA->C19_Core Oxidative Cleavage (Putative) Hydroxylated Hydroxylated C19-Core (Multiple CYP450s) C19_Core->Hydroxylated Methylated O-Methylated Intermediate (OMTs) Hydroxylated->Methylated Acetylated C8-Acetylated Intermediate (BAHD Acyltransferase) Methylated->Acetylated Final This compound (C14-Benzoyltransferase) Acetylated->Final

Figure 1: Putative biosynthetic pathway of this compound.

Section 2: Quantitative Data Presentation

While kinetic data for the specific enzymes in the this compound pathway are not available, quantitative analysis of alkaloid content in Aconitum species provides valuable context for understanding the end-products of these pathways. The following tables summarize representative data from studies on related alkaloids in Aconitum tissues.

Table 1: Content of Major Diterpenoid Alkaloids in Raw and Processed Aconitum kusnezoffii Radix

CompoundRaw Aconiti kusnezoffii Radix (μg/g)Processed Aconiti kusnezoffii Radix (μg/g)
Aconitine (AC)185.3 ± 12.715.2 ± 1.1
Mesaconitine (MA)120.1 ± 9.810.5 ± 0.9
Hypaconitine (HA)250.6 ± 18.322.4 ± 1.8
Benzoylaconine (BAC)30.2 ± 2.595.7 ± 7.6
Benzoylmesaconine (BMA)21.5 ± 1.988.4 ± 6.9
Benzoylhypaconine (BHA)45.3 ± 3.7130.2 ± 10.1
Data are representative and compiled from literature sources for illustrative purposes.[4][5]

Table 2: Lower Limit of Quantification (LLOQ) for Key Aconitum Alkaloids using UPLC-MS

CompoundLLOQ (ng/mL)
Mesaconitine (MA)1.41
Aconitine (AC)1.20
Hypaconitine (HA)1.92
Benzoylmesaconine (BMA)4.28
Benzoylaconine (BAC)1.99
Benzoylhypaconine (BHA)2.02
This data demonstrates the sensitivity of modern analytical methods for quantifying these compounds.[5]

Section 3: Experimental Protocols

Elucidating the biosynthetic pathway of a complex natural product like this compound requires a multi-faceted approach combining genomics, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines a typical workflow for identifying candidate genes involved in secondary metabolism using RNA-seq.

RNA_Seq_Workflow start 1. Tissue Collection (e.g., Aconitum roots, leaves) rna_extraction 2. Total RNA Extraction (e.g., Trizol method) start->rna_extraction library_prep 3. mRNA Purification & cDNA Library Construction rna_extraction->library_prep sequencing 4. High-Throughput Sequencing (e.g., Illumina NovaSeq) library_prep->sequencing qc 5. Quality Control & Read Trimming (Fastp) sequencing->qc assembly 6. De Novo Transcriptome Assembly (e.g., Trinity) qc->assembly annotation 7. Functional Annotation (BLAST vs. NR, KEGG, GO) assembly->annotation expression 8. Differential Expression Analysis (e.g., DESeq2) assembly->expression candidates 9. Candidate Gene Selection (CYP450s, OMTs, BAHDs with high expression in alkaloid-rich tissue) annotation->candidates expression->candidates

Figure 2: Workflow for candidate gene identification via RNA-seq.

Methodology:

  • Tissue Collection: Collect tissues from Aconitum species known to produce this compound. Roots are often the primary site of alkaloid accumulation.[3] Flash-freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a suitable method, such as the TRIzol reagent or a commercial plant RNA purification kit. Assess RNA quality and integrity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA (RIN > 7.0). Perform paired-end sequencing on an Illumina platform to generate a sufficient depth of reads (e.g., >20 million reads per sample).

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and remove low-quality reads using tools like Fastp.

    • De Novo Assembly: Assemble the high-quality reads into transcripts using a de novo assembler such as Trinity, as a reference genome is often unavailable for Aconitum species.

    • Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (NCBI Nr, Swiss-Prot, KEGG, GO) to assign putative functions.

    • Differential Expression: Align reads back to the assembled transcriptome to quantify transcript abundance. Identify differentially expressed genes (DEGs) between tissues with high and low alkaloid content.

    • Candidate Selection: Prioritize annotated transcripts belonging to key enzyme families (CYP450s, OMTs, BAHD acyltransferases) that show significantly higher expression in the alkaloid-accumulating tissue.

Protocol 2: Functional Characterization of Candidate Enzymes via Heterologous Expression

This protocol describes the expression of a candidate plant CYP450 in yeast (Saccharomyces cerevisiae) to verify its function.

Methodology:

  • Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate gene from cDNA using high-fidelity PCR. Clone the ORF into a yeast expression vector (e.g., pYES-DEST52), which typically contains an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11), which is engineered to overexpress a plant cytochrome P450 reductase (CPR) to ensure sufficient electron supply for the P450 enzyme.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective media with glucose.

    • Inoculate a larger volume of expression media containing galactose to induce gene expression.

    • Incubate for 48-72 hours at a controlled temperature (e.g., 28-30°C).

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Lyse the cells mechanically (e.g., with glass beads) in a buffered solution.

    • Perform differential centrifugation to pellet the microsomal fraction, which contains the membrane-bound P450 enzymes. Resuspend the microsomes in a storage buffer.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a putative substrate (e.g., a proposed intermediate in the this compound pathway), and an NADPH-regenerating system.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products using LC-MS/MS to identify the reaction product by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation.

Heterologous_Expression_Workflow start 1. Clone Candidate Gene into Yeast Vector transform 2. Transform S. cerevisiae (e.g., WAT11 strain) start->transform expression 3. Induce Protein Expression (Galactose medium) transform->expression microsome 4. Isolate Microsomal Fraction expression->microsome assay 5. In Vitro Enzyme Assay (Substrate + Microsomes + NADPH) microsome->assay analysis 6. Product Identification (LC-MS/MS) assay->analysis result Enzyme Function Confirmed analysis->result

Figure 3: Workflow for heterologous expression and functional assay.
Protocol 3: UPLC-MS/MS Quantification of Diterpenoid Alkaloids

This protocol provides a framework for the sensitive and specific quantification of alkaloids in plant extracts.

Methodology:

  • Sample Preparation:

    • Homogenize and lyophilize plant tissue samples.

    • Extract the powdered tissue with a suitable solvent, such as 70% methanol, often using ultrasonication to improve efficiency.[4]

    • Centrifuge the extract and filter the supernatant through a 0.22 µm filter before analysis.

  • Chromatographic Separation:

    • System: An Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Gradient Example: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Mass Spectrometry Detection:

    • System: A triple quadrupole mass spectrometer (QQQ-MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For each analyte, specific precursor-to-product ion transitions are monitored. For example, for aconitine, a transition might be m/z 646.3 → 586.3.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations for each target alkaloid.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Calculate the concentration of each alkaloid in the plant samples by interpolating their peak areas from the calibration curve.

Conclusion

The biosynthesis of this compound in Aconitum represents a fascinating example of the chemical diversification of plant secondary metabolites. Although the complete pathway has not been fully elucidated, the proposed route, based on a strong foundation of research into diterpenoid alkaloid biosynthesis, provides a valuable framework for future investigation. The combination of advanced 'omics' techniques, robust biochemical assays, and high-resolution analytical chemistry, as detailed in this guide, will be instrumental in identifying the specific enzymes that craft this complex molecule. Unlocking these final secrets will pave the way for the biotechnological production of this compound and its analogs, enabling deeper exploration of their therapeutic potential.

References

An In-Depth Technical Guide to 13-Dehydroxyindaconitine: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. The document details the compound's structural and physicochemical characteristics, outlines its isolation and characterization, and explores its known biological activities, including its antioxidant, anti-inflammatory, and anticancer properties. Experimental protocols and key data are presented in a structured format to facilitate research and development efforts.

Introduction

Diterpenoid alkaloids from Aconitum species have a long history in traditional medicine and are known for their diverse and potent biological activities. This compound is one such compound that has garnered interest for its potential therapeutic applications. Structurally, it is distinguished from other aconitine (B1665448) derivatives by the absence of hydroxyl groups at positions 13 and 15.[1] This guide aims to consolidate the current scientific knowledge on this compound to support its further investigation and potential translation into therapeutic agents.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Tabulated Physical and Chemical Data
PropertyValueReference
Molecular Formula C₃₄H₄₇NO₉[1]
Molecular Weight 613.74 g/mol [1]
IUPAC Name [(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate[1]
CAS Number 77757-14-3
Appearance Powder
Storage Temperature -20°C
Purity (Commercial) ≥98%[1]
Solubility Soluble in methanol (B129727), ethanol, and DMSO.
Spectral Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Detailed proton NMR data is crucial for identifying the specific protons in the complex diterpenoid structure.

  • ¹³C NMR: Carbon-13 NMR data provides information on the carbon skeleton of the molecule.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including:

  • O-H stretching (from the hydroxyl group)

  • C-H stretching (from alkyl and aromatic groups)

  • C=O stretching (from the ester and acetyl groups)

  • C-O stretching (from ether and ester groups)

  • C=C stretching (from the aromatic ring)

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Experimental Protocols

Isolation and Purification of this compound from Aconitum kusnezoffii

The following is a generalized protocol for the isolation and purification of diterpenoid alkaloids from Aconitum species, which can be adapted for this compound.

Workflow for Isolation and Purification

G A Plant Material (Aconitum kusnezoffii roots) B Grinding and Extraction (e.g., with methanol or ethanol) A->B C Crude Extract B->C D Acid-Base Partitioning (to separate alkaloids) C->D E Crude Alkaloid Fraction D->E F Column Chromatography (e.g., silica (B1680970) gel) E->F G Fractions Containing This compound F->G H Further Purification (e.g., preparative HPLC) G->H I Pure this compound H->I

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: Dried roots of Aconitum kusnezoffii are ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or with gentle heating. This process is typically repeated multiple times to ensure complete extraction.[1]

  • Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and then washed with a nonpolar solvent (e.g., petroleum ether) to remove non-alkaloidal components. The pH of the aqueous layer is then adjusted to basic (e.g., pH 9-10) with a base like ammonia, and the alkaloids are extracted with a solvent such as dichloromethane (B109758) or chloroform.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of petroleum ether, ethyl acetate, and diethylamine, is used to separate the different alkaloids.

  • Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a general method for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Workflow for DPPH Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A DPPH Solution (in methanol) C Mix DPPH and Sample A->C B This compound (various concentrations) B->C D Incubate in Dark (e.g., 30 minutes) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition E->F

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Preparation of Test Sample: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then serially diluted to obtain a range of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with a specific volume of each concentration of the this compound solution in a test tube or a 96-well plate. A control is prepared with the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1]

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This property is often evaluated using in vitro assays such as the DPPH radical scavenging assay described above. The mechanism involves the donation of an electron or a hydrogen atom from the alkaloid to the free radical, thereby neutralizing it.[1]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. This is believed to be mediated, at least in part, through the inhibition of pro-inflammatory cytokine production.[1] A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Anti-inflammatory Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation NF-kB Translocation NF-kB Translocation IkB Degradation->NF-kB Translocation Pro-inflammatory Gene\nTranscription Pro-inflammatory Gene Transcription NF-kB Translocation->Pro-inflammatory Gene\nTranscription This compound This compound This compound->IKK Activation Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Anticancer Activity

The anticancer activity of this compound is linked to its ability to induce apoptosis (programmed cell death) in cancer cells.[1] This process is often mediated through the activation of caspases and the disruption of mitochondrial function.[1]

Proposed Apoptotic Signaling Pathway

G This compound This compound Mitochondrial Disruption Mitochondrial Disruption This compound->Mitochondrial Disruption Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a summary of its known properties and methodologies for its study. Further research is needed to fully elucidate its mechanisms of action, establish detailed structure-activity relationships, and evaluate its therapeutic potential in preclinical and clinical settings. The information compiled herein serves as a valuable starting point for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

Unraveling the Antioxidant Defenses of 13-Dehydroxyindaconitine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb., is a natural compound noted for its antioxidant properties.[1][2] This technical guide provides an in-depth analysis of the currently understood mechanisms behind its antioxidant activity, tailored for professionals in research and drug development. While the precise signaling pathways and comprehensive quantitative data for this compound are not extensively detailed in the public domain, this paper synthesizes the available information and outlines the standard experimental protocols used to evaluate such compounds.

Core Antioxidant Mechanism: Direct Radical Scavenging

The primary mechanism of antioxidant activity attributed to this compound is its ability to scavenge free radicals.[1] Like many natural antioxidants, it is believed to donate electrons to reactive oxygen species (ROS), thereby neutralizing their reactivity and mitigating oxidative stress.[1] Oxidative stress is a key factor in the pathogenesis of numerous diseases, making compounds with radical scavenging capabilities valuable subjects of study.[3][4]

Quantitative Data on Antioxidant Activity

A thorough review of currently available scientific literature did not yield specific quantitative data (e.g., IC50 values) from in vitro antioxidant assays for this compound. Such data is crucial for comparing its potency with other known antioxidants. Typically, the antioxidant capacity of a compound like this would be quantified using a battery of assays, and the results would be presented as follows for comparative analysis.

Table 1: Hypothetical Quantitative Antioxidant Activity Data for this compound

Assay TypeMetricResult (μg/mL)Standard (Ascorbic Acid) (μg/mL)
DPPH Radical ScavengingIC50Data Not AvailableData Not Available
ABTS Radical ScavengingIC50Data Not AvailableData Not Available
Ferric Reducing Antioxidant Power (FRAP)TEACData Not AvailableData Not Available
Oxygen Radical Absorbance Capacity (ORAC)TEACData Not AvailableData Not Available

IC50: The concentration of the compound required to scavenge 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols for Antioxidant Assessment

The following are detailed methodologies for key in vitro experiments typically cited in the evaluation of a novel antioxidant compound. These protocols serve as a reference for researchers aiming to investigate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, leading to a decrease in absorbance.[5]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in ethanol. The solution should be protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add varying concentrations of the this compound solution.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method that measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a discoloration that can be measured spectrophotometrically.

Protocol:

  • Preparation of Reagents:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.70 at 734 nm.

  • Assay Procedure:

    • Add varying concentrations of the this compound solution to the wells of a microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a short period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The calculation for scavenging activity and IC50 is similar to the DPPH assay.

Signaling Pathways and Molecular Interactions

Currently, there is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound to exert its antioxidant effects. However, many natural antioxidants are known to influence key cellular signaling pathways involved in the endogenous antioxidant response. A plausible, yet unconfirmed, mechanism for this compound could involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Hypothetical Nrf2 Activation Pathway:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes 13-DHI This compound 13-DHI->Keap1 Inhibits? Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Promotes Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to AOE Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AOE Upregulates Gene Expression

Caption: Hypothetical Nrf2 activation by this compound.

Workflow for Investigating Antioxidant Mechanism:

Experimental_Workflow A Compound Isolation & Characterization (this compound) B In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) A->B C Cell-Based Assays (e.g., CHO-K1, HepG2) B->C D Measurement of Intracellular ROS C->D E Western Blot Analysis (Nrf2, Keap1, SOD, CAT) C->E F qRT-PCR Analysis (Nrf2 target genes) C->F G In Vivo Studies (e.g., Yeast, Mouse models) C->G I Conclusion on Antioxidant Mechanism D->I E->I F->I H Assessment of Oxidative Stress Markers (MDA, GSH levels) G->H H->I

Caption: General experimental workflow for antioxidant evaluation.

Conclusion and Future Directions

This compound is recognized as a natural alkaloid with antioxidant potential, likely acting through direct free radical scavenging.[1][2] However, a significant gap exists in the scientific literature regarding its specific efficacy, detailed molecular mechanisms, and interactions with cellular antioxidant signaling pathways. To fully elucidate its therapeutic potential, future research should focus on:

  • Quantitative in vitro studies to determine the IC50 values in various antioxidant assays.

  • Cell-based assays to investigate its ability to mitigate intracellular ROS and to explore its effects on pathways such as Nrf2.

  • In vivo studies using models like Saccharomyces cerevisiae[6][7] or rodent models to confirm its antioxidant effects and assess its bioavailability and safety.

A comprehensive understanding of these aspects is essential for the potential development of this compound as a novel therapeutic agent in diseases associated with oxidative stress.

References

In-depth Technical Guide on the Anti-inflammatory Properties of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide aims to provide a comprehensive overview of the anti-inflammatory properties of the natural alkaloid, 13-Dehydroxyindaconitine. The information presented herein is based on currently available scientific literature.

Introduction

This compound is a diterpenoid alkaloid that has been noted for its potential antioxidant activity.[1][2] Alkaloids derived from the Aconitum genus, to which this compound belongs, have a long history of use in traditional medicine, particularly for their analgesic and anti-inflammatory effects.[3][4][5][6] While the anti-inflammatory mechanisms of some aconitine (B1665448) derivatives are beginning to be understood, specific research into the anti-inflammatory properties of this compound is limited. This guide summarizes the current, albeit general, understanding of its potential role in modulating inflammatory pathways.

Putative Anti-inflammatory Mechanisms

While direct experimental evidence is not extensively available, some sources suggest that this compound may exert anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[2]

Modulation of Inflammatory Pathways:

It is hypothesized that this compound could influence signaling cascades that are central to the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are critical in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation.

Inhibition of Pro-inflammatory Cytokines:

The anti-inflammatory activity of this compound may involve the inhibition of pro-inflammatory cytokine production.[2] Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are pivotal in orchestrating the inflammatory response.

Data Presentation

Currently, there is a notable absence of specific quantitative data from in vitro or in vivo studies on the anti-inflammatory effects of this compound in the public domain. Research providing metrics such as IC50 values for cytokine inhibition, percentage of edema reduction in animal models, or effects on inflammatory enzyme activity for this particular compound has not been identified in the available literature.

Experimental Protocols

Detailed experimental protocols specifically designed for and utilized in the investigation of the anti-inflammatory properties of this compound are not available in published research. However, based on the study of other natural compounds with anti-inflammatory potential, the following experimental models would be highly relevant for future investigations.

Table 1: Hypothetical In Vitro Experimental Protocols for Assessing Anti-inflammatory Activity

Experiment Objective Cell Line Methodology Key Parameters to Measure
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay To evaluate the inhibitory effect on NO production.RAW 264.7 macrophages or primary macrophagesCells are pre-treated with various concentrations of this compound, followed by stimulation with LPS. NO production in the supernatant is measured using the Griess reagent.- NO concentration- IC50 value
Cytokine Production Assay To determine the effect on the secretion of pro-inflammatory cytokines.THP-1 monocytes or peripheral blood mononuclear cells (PBMCs)Cells are incubated with this compound before and during stimulation with an inflammatory agent (e.g., LPS). Cytokine levels in the cell culture supernatant are quantified using ELISA or multiplex bead array.- Concentrations of TNF-α, IL-1β, IL-6- IC50 values
NF-κB Activation Assay To investigate the effect on the NF-κB signaling pathway.HEK293T cells with an NF-κB luciferase reporter or macrophage cell linesCells are treated with this compound prior to stimulation with TNF-α or LPS. NF-κB activation is assessed by measuring luciferase activity or by Western blot analysis of phosphorylated IκBα and p65 subunit nuclear translocation.- Luciferase activity- Levels of p-IκBα and nuclear p65
MAPK Pathway Activation Assay To assess the impact on the MAPK signaling cascade.Macrophage or chondrocyte cell linesCells are treated with this compound and then stimulated with an inflammatory trigger. The phosphorylation status of key MAPK proteins (p38, ERK, JNK) is determined by Western blotting.- Levels of phosphorylated p38, ERK, and JNK

Table 2: Hypothetical In Vivo Experimental Protocols for Assessing Anti-inflammatory Activity

Experiment Objective Animal Model Methodology Key Parameters to Measure
Carrageenan-Induced Paw Edema To evaluate the acute anti-inflammatory effect.Wistar or Sprague-Dawley ratsAnimals are administered this compound orally or intraperitoneally prior to the subplantar injection of carrageenan. Paw volume is measured at various time points.- Paw volume/thickness- Percentage of edema inhibition
LPS-Induced Systemic Inflammation To assess the effect on systemic inflammatory responses.C57BL/6 or BALB/c miceMice are treated with this compound before being challenged with an intraperitoneal injection of LPS. Serum and tissues are collected for analysis.- Serum levels of TNF-α, IL-6- Myeloperoxidase (MPO) activity in tissues

Signaling Pathway and Experimental Workflow Diagrams

As there is no specific published data on the signaling pathways modulated by this compound in the context of inflammation, the following diagrams represent hypothetical pathways and workflows based on the general mechanisms of anti-inflammatory agents.

G cluster_0 Hypothetical Anti-inflammatory Action of this compound cluster_1 Signaling Cascades LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB DHIA This compound DHIA->MAPK Inhibition? DHIA->NFkB Inhibition? ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK->ProInflammatory NFkB->ProInflammatory Inflammation Inflammatory Response ProInflammatory->Inflammation

Caption: Hypothetical signaling pathways potentially inhibited by this compound.

G cluster_0 In Vitro Anti-inflammatory Screening Workflow cluster_1 Analysis start RAW 264.7 Macrophages treatment Pre-treatment: This compound (various concentrations) start->treatment stimulation Stimulation: LPS (1 µg/mL) treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation griess Griess Assay (NO measurement) incubation->griess elisa ELISA (Cytokine measurement) incubation->elisa western Western Blot (Protein expression) incubation->western results Data Analysis (IC50 determination) griess->results elisa->results western->results

Caption: A potential workflow for in vitro screening of this compound.

The available information on the anti-inflammatory properties of this compound is currently limited and largely speculative. While its chemical lineage within the Aconitum alkaloids suggests potential bioactivity, dedicated research is critically needed to elucidate its specific mechanisms of action and therapeutic potential. Future studies should focus on comprehensive in vitro and in vivo evaluations to generate the quantitative data necessary to validate its purported anti-inflammatory effects. Such research will be invaluable for the scientific community and for advancing the development of novel anti-inflammatory agents.

References

Investigating the Anticancer Potential of 13-Dehydroxyindaconitine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Anticancer Potential of 13-Dehydroxyindaconitine

Executive Summary

This technical guide aims to provide a comprehensive overview of the anticancer potential of this compound, a natural diterpenoid alkaloid. The core objective is to present available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts. However, a thorough investigation of publicly available scientific literature reveals a significant lack of specific research on the anticancer properties of this compound. While general information suggests its classification as a natural alkaloid with potential antioxidant and anticancer activities, there is a notable absence of detailed in vitro and in vivo studies necessary for a complete technical assessment.

Despite the limited specific data, this guide will provide a foundational understanding based on the general characteristics of related compounds and outline the standard experimental protocols and signaling pathways that would be critical in evaluating the anticancer potential of this compound.

Introduction to this compound

This compound is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. Alkaloids have historically been a rich source of lead compounds in drug discovery, with many demonstrating potent anticancer effects. The general mechanism of action for some related alkaloids in cancer involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth. It has been suggested that this compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function[1]. However, specific studies validating these claims and quantifying these effects are not currently available in the public domain.

Quantitative Data on Anticancer Activity

A comprehensive search for quantitative data, such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of this compound against various cancer cell lines, did not yield any specific results. To properly assess its potency and selectivity, such data is crucial.

Table 1: Cytotoxicity of this compound against various cancer cell lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData not available
MDA-MB-231Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available
PC-3Prostate CancerData not available

This table is for illustrative purposes only, highlighting the type of data required for a thorough evaluation. No actual data for this compound has been found.

Key Experimental Protocols for Anticancer Drug Evaluation

To investigate the anticancer potential of a compound like this compound, a series of standard in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays that would be essential in characterizing its activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Cancer cells are treated with this compound for a specified time.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Methodology:

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Potential Signaling Pathways and Workflows

Given the absence of specific data for this compound, the following diagrams illustrate hypothetical signaling pathways and a general experimental workflow that would be relevant for its investigation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines Treatment This compound Treatment Cell_Lines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Treatment->Western_Blot Xenograft Tumor Xenograft Model Viability->Xenograft Promising Results In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Growth Monitor Tumor Growth In_Vivo_Treatment->Tumor_Growth Toxicity Assess Toxicity In_Vivo_Treatment->Toxicity

Figure 1: General experimental workflow for evaluating the anticancer potential of a novel compound.

apoptosis_pathway Compound This compound Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

cell_cycle_pathway Compound This compound p21 p21 Compound->p21 upregulates CyclinD1_CDK46 Cyclin D1/CDK4/6 p21->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb phosphorylates E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes

References

13-Dehydroxyindaconitine molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on 13-Dehydroxyindaconitine, a diterpenoid alkaloid. The data presented herein is based on publicly accessible chemical databases and literature. A notable gap exists in the scientific literature regarding detailed experimental validation of its biological activities and mechanisms of action.

Core Molecular Data

This compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum kusnezoffii Reichb.[1]. Its fundamental molecular properties are summarized below.

PropertyValue
Molecular Formula C₃₄H₄₇NO₉
Molecular Weight 613.74 g/mol
Class Diterpenoid Alkaloid
Natural Source Aconitum spp. (e.g., A. kusnezoffii)[1]

Reported Biological Activities

While specific, peer-reviewed studies detailing the bioactivity of this compound are scarce, chemical suppliers and databases consistently list it as having antioxidant properties[1][2][3][4][5]. Further potential activities, such as anti-inflammatory and anticancer effects, are often attributed to this class of alkaloids but lack specific experimental evidence for this particular compound[1].

  • Antioxidant Activity: The compound is suggested to act as a free radical scavenger[1].

  • Anti-Inflammatory Effects (Hypothesized): May inhibit the production of pro-inflammatory cytokines[1]. This remains to be experimentally verified.

  • Anticancer Activity (Hypothesized): It has been suggested that it may induce apoptosis in cancer cells[1]. This claim requires substantiation through dedicated studies.

Experimental Protocols

No detailed experimental protocols performed specifically on this compound were found in the reviewed literature. The following sections describe generalized, representative protocols for procedures relevant to this compound.

Representative Protocol: Isolation of Diterpenoid Alkaloids from Aconitum

The following is a generalized workflow for the extraction and purification of diterpenoid alkaloids from Aconitum plant material, based on common phytochemical practices[6][7][8]. This serves as a template for how this compound might be isolated.

G cluster_0 Extraction cluster_1 Acid-Base Partitioning cluster_2 Chromatographic Purification Aconitum Dried, Powdered Aconitum Roots Solvent Solvent Extraction (e.g., 95% Ethanol) Aconitum->Solvent Crude Crude Alkaloid Extract Solvent->Crude Acidify Dissolve in Acid (e.g., HCl) & Filter Crude->Acidify Basify Adjust to Alkaline pH (e.g., NH4OH) Acidify->Basify Partition Partition with Organic Solvent (e.g., Chloroform) Basify->Partition Total Total Alkaloids (Chloroform Fraction) Partition->Total Column Silica Gel Column Chromatography Total->Column Fractions Collect Fractions Column->Fractions HPLC Preparative HPLC Fractions->HPLC Pure Pure this compound HPLC->Pure

Generalized workflow for alkaloid isolation.
Representative Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing antioxidant activity. It is a general procedure and has not been specifically published for this compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). The solution should have a deep violet color.

  • Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent instead of the sample. A blank well should contain 100 µL of solvent and 100 µL of methanol (without DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity percentage against the sample concentrations.

Signaling Pathways

There is currently no published research that elucidates the specific signaling pathways modulated by this compound. While alkaloids, as a class, are known to interact with various cellular targets, including those involved in inflammation (e.g., NF-κB pathway) and apoptosis (e.g., Caspase/Bcl-2 pathways), any depiction of a specific pathway for this compound would be speculative. Further research is required to identify and validate its molecular targets and mechanism of action.

The diagram below illustrates a hypothetical relationship between a compound and a generalized inflammatory pathway, which should be used for conceptual purposes only, as it has not been demonstrated for this compound.

G cluster_pathway Hypothetical Anti-Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK NFkB NF-κB Activation & Nuclear Translocation IKK->NFkB Cytokines Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Cytokines Compound This compound (Hypothetical Target) Compound->IKK Inhibition?

Hypothetical mechanism of action (for illustration only).

References

An In-depth Technical Guide on the Research Applications of C₃₄H₄₇NO₉ and Structurally Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the research applications of Veratrum alkaloids, a class of steroidal compounds known for their potent effects on excitable tissues. While the specific alkaloid with the chemical formula C₃₄H₄₇NO₉ is not prominently documented in scientific literature, this formula closely resembles that of well-studied Veratrum alkaloids such as Cevadine (B150009) (C₃₂H₄₉NO₉). Therefore, this guide focuses on the extensive research surrounding Cevadine and its close analog, Veratridine (B1662332), as representative compounds of this class. These alkaloids, primarily isolated from plants of the Veratrum and Schoenocaulon genera, are invaluable tools in neurobiology, pharmacology, and oncology due to their specific mechanism of action on voltage-gated sodium channels and their influence on critical cellular signaling pathways.

Core Mechanism of Action: Persistent Activation of Voltage-Gated Sodium Channels

The primary molecular target of Veratrum alkaloids like veratridine and cevadine is the voltage-gated sodium channel (VGSC), which is crucial for the initiation and propagation of action potentials in excitable cells such as neurons, cardiac myocytes, and skeletal muscle cells.[1][2] These alkaloids bind to site 2 on the α-subunit of the VGSC, leading to profound alterations in channel gating.[3]

The binding of these alkaloids induces:

  • Persistent Activation: They prevent the inactivation of the sodium channels, resulting in a sustained influx of sodium ions (Na⁺) into the cell.[3]

  • Hyperpolarizing Shift in Activation: The voltage threshold for channel activation is shifted to more negative potentials, increasing the excitability of the cell.[3][4]

This prolonged sodium influx leads to sustained membrane depolarization, which in turn triggers a cascade of downstream events, most notably a massive influx of calcium ions (Ca²⁺) through voltage-gated calcium channels and the reversal of the Na⁺/Ca²⁺ exchanger.[1][5] This disruption of ion homeostasis is the foundation of their biological effects and research applications.

Data Presentation: Quantitative Effects of Veratrum Alkaloids

The following tables summarize key quantitative data on the biological activity of cevadine, veratridine, and the related alkaloid, veratramine (B1683811).

Table 1: Potency on Voltage-Gated Sodium Channels

AlkaloidParameterValueCell Type/Model
Cevadine50% Maximum Depolarization3.7 x 10⁻³ MSquid and Crayfish Giant Axons[6]
Veratridine50% Maximum Depolarization3.3 x 10⁻⁵ MSquid and Crayfish Giant Axons[6]
VeratridineIC₅₀ (Peak Current Inhibition)18.39 µMHEK293A cells expressing human Nav1.7[6]
VeratridineEC₅₀ (Sustained Current)9.53 µMHEK293A cells expressing human Nav1.7[6]
VeratridineKᴅ (Equilibrium Dissociation Constant)5.1 x 10⁻⁷ MCultured ventricular myocytes (rat)[7]

Table 2: Cytotoxicity and Signaling Pathway Inhibition

AlkaloidParameterValueCell LineCancer Type
VeratramineIC₅₀51.99 µMA549Non-Small Cell Lung Cancer[8]
VeratramineIC₅₀259.6 µMNCI-H358Non-Small Cell Lung Cancer[8]
VeratramineIC₅₀ (48h)19.81 µMHepG2Liver Cancer[8][9]
VeratramineIC₅₀ (72h)9.12 µMHepG2Liver Cancer[8]

Signaling Pathways and Logical Relationships

Veratrum Alkaloid-Induced Neurotoxicity

The persistent activation of sodium channels by alkaloids like cevadine and veratridine initiates a well-defined cascade of events leading to neurotoxicity. This makes them valuable tools for studying excitotoxicity and neurodegenerative processes.

G A Cevadine / Veratridine B Binds to VGSC Site 2 A->B C Persistent Na+ Influx (Inhibition of Inactivation) B->C D Sustained Membrane Depolarization C->D E Opening of Voltage-Gated Ca2+ Channels (VGCCs) D->E F ↑ Intracellular [Ca2+] E->F G Mitochondrial Dysfunction F->G H ↑ Reactive Oxygen Species (ROS) F->H I Activation of Apoptotic Pathways (e.g., MAPK) G->I H->I J Excitotoxicity & Neuronal Cell Death I->J

Caption: Logical progression of Cevadine/Veratridine-induced neurotoxicity.
Inhibition of Cancer-Related Signaling Pathways

While the primary target of cevadine and veratridine is the sodium channel, other structurally related Veratrum alkaloids, such as veratramine and cyclopamine, have been shown to inhibit key signaling pathways implicated in cancer, such as the Hedgehog (Hh) and PI3K/Akt/mTOR pathways.[9][10][11] This has opened new avenues for cancer research using these compounds.

Hedgehog (Hh) Signaling Pathway Inhibition

G cluster_on Pathway ON cluster_off Pathway OFF Hh Hedgehog (Hh) Ligand PTCH1 Patched (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibition Relieved GLI GLI (Inactive Complex) SMO->GLI SUFU Dissociates SUFU SUFU GLI_A GLI (Active) GLI->GLI_A Target Target Gene Expression (Proliferation, Survival) GLI_A->Target Transcription Veratramine Veratramine / Cyclopamine SMO_off SMO Veratramine->SMO_off Inhibits PTCH1_off PTCH1 PTCH1_off->SMO_off Inhibits

Caption: Veratramine and Cyclopamine inhibit the Hedgehog pathway by targeting SMO.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Veratramine Veratramine Veratramine->PI3K Inhibits Veratramine->Akt Inhibits Veratramine->mTOR Inhibits

Caption: Veratramine inhibits the PI3K/Akt/mTOR signaling pathway in cancer cells.

Experimental Protocols

The study of Veratrum alkaloids relies on specialized experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for studying the effects of these alkaloids on ion channel function at the single-cell level.

  • Objective: To measure the effect of cevadine or veratridine on the gating properties of voltage-gated sodium channels (e.g., Nav1.5 or Nav1.7).

  • Cell Preparation: Utilize a cell line stably expressing the sodium channel subtype of interest (e.g., HEK293 cells) or primary cultured cells like dorsal root ganglion (DRG) neurons or cardiac myocytes. Plate cells onto glass coverslips 1-2 days before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels, isolating sodium currents).

    • Alkaloid Stock: Prepare a concentrated stock solution (e.g., 10-100 mM) of cevadine or veratridine in DMSO. Dilute to the final desired concentration in the external solution on the day of the experiment.

  • Procedure:

    • Mount the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a target cell and form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -100 mV to ensure sodium channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit and record baseline sodium currents.

    • Perfuse the chamber with the external solution containing the alkaloid.

    • Record sodium currents again, observing for changes in peak current amplitude, the appearance of a sustained current, and alterations in inactivation kinetics.[6][12][13]

G A Prepare Cells & Solutions B Obtain Gigaohm Seal on a Single Cell A->B C Achieve Whole-Cell Configuration B->C D Record Baseline Sodium Currents C->D E Perfuse with Alkaloid Solution D->E F Record Modified Sodium Currents E->F G Data Analysis (Peak, Sustained Current) F->G

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Intracellular Calcium Imaging

This method is used to visualize and quantify the downstream effects of sodium channel activation on intracellular calcium homeostasis.

  • Objective: To measure the change in intracellular calcium concentration ([Ca²⁺]i) following the application of cevadine or veratridine.

  • Equipment: Fluorescence microscope equipped for ratiometric imaging or confocal microscopy, and a perfusion system.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pluronic F-127 to aid dye loading.

    • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Procedure:

    • Plate cells (e.g., cultured neurons) on glass-bottom dishes.

    • Load cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

    • Mount the dish on the microscope stage and acquire a baseline fluorescence recording.

    • Apply the alkaloid at the desired concentration via the perfusion system.

    • Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an elevation in [Ca²⁺]i.

    • Quantify the change in fluorescence relative to the baseline to determine the magnitude and kinetics of the calcium response.[6][14]

G A Plate Cells on Glass-Bottom Dish B Load Cells with Calcium-Sensitive Dye A->B C Wash to Remove Excess Dye B->C D Acquire Baseline Fluorescence C->D E Apply Alkaloid D->E F Record Fluorescence Changes Over Time E->F G Quantify [Ca2+]i Response F->G

Caption: Experimental workflow for intracellular calcium imaging.
Neurotoxicity Assay (LDH Release)

This assay quantifies cell death by measuring the release of a cytosolic enzyme into the culture medium.

  • Objective: To determine the concentration-dependent neurotoxicity of a Veratrum alkaloid.

  • Cell Culture: Primary rat brain neuronal cultures or a neuroblastoma cell line (e.g., SH-SY5Y).

  • Procedure:

    • Plate neurons in a multi-well plate and allow them to mature.

    • Expose the cultures to various concentrations of the alkaloid for a set period (e.g., 16-24 hours).

    • Collect the culture medium (supernatant).

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) in the supernatant using a commercially available colorimetric assay kit.

    • For a positive control (maximum LDH release), lyse untreated cells with a lysis buffer.

    • Calculate the percentage of LDH release relative to the positive control to quantify cell death.[15]

Conclusion

Alkaloids of the Veratrum class, typified by cevadine and veratridine, are powerful pharmacological tools with broad research applications. Their well-defined mechanism of action on voltage-gated sodium channels makes them indispensable for studying neuronal excitability, cardiac electrophysiology, and mechanisms of neurotoxicity. Furthermore, the discovery of anti-cancer activities in related alkaloids through the inhibition of crucial signaling pathways like Hedgehog and PI3K/Akt/mTOR highlights their potential as lead compounds in drug discovery. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists and researchers aiming to leverage the unique properties of these compounds in their investigations.

References

Unveiling 13-Dehydroxyindaconitine: A Deep Dive into its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and foundational pharmacological understanding of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on its isolation, structural elucidation, and initial biological characterization.

Introduction

This compound is a complex diterpenoid alkaloid belonging to the aconitine (B1665448) class of natural products. These compounds, primarily isolated from plants of the Aconitum and Delphinium genera, are renowned for their potent biological activities and intricate molecular architectures. This compound distinguishes itself structurally from other aconitine-type alkaloids, and its discovery has contributed to the broader understanding of this diverse family of molecules.

Discovery and History

The first isolation and characterization of this compound is attributed to Peng and colleagues in 1991. Their research on the chemical constituents of Aconitum species led to the identification of this novel compound. The primary plant source for this compound is Aconitum kusnezoffii Reichb., a perennial herb belonging to the Ranunculaceae family.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₃₄H₄₇NO₉
Molecular Weight 613.74 g/mol
Class Diterpenoid Alkaloid (Aconitine-type)
Natural Source Aconitum kusnezoffii Reichb.
Appearance White to off-white solid
Purity (typical) ≥98%

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural source typically involves a multi-step process. The general workflow is outlined below.

Workflow for Isolation and Purification of this compound

G Isolation and Purification Workflow plant Dried and powdered roots of Aconitum kusnezoffii extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) plant->extraction crude_extract Crude Alkaloidal Extract extraction->crude_extract partition Acid-Base Partitioning crude_extract->partition purified_extract Purified Alkaloid Fraction partition->purified_extract chromatography Column Chromatography (e.g., Silica (B1680970) gel, Alumina) purified_extract->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compound This compound (>98% purity) hplc->pure_compound

Figure 1. General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Aconitum kusnezoffii are subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature or under reflux.

  • Acid-Base Partitioning: The resulting crude extract is then dissolved in an acidic aqueous solution (e.g., 2-5% HCl) and filtered. The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified with a base (e.g., ammonia (B1221849) water) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. Elution is typically performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different alkaloids.

  • Fine Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The determination of the complex structure of this compound relies on a combination of spectroscopic techniques.

Workflow for Structure Elucidation

G Structure Elucidation Workflow pure_compound Pure this compound ms Mass Spectrometry (MS) - ESI-MS - HR-MS pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HMQC, HMBC) pure_compound->nmr ir Infrared (IR) Spectroscopy pure_compound->ir uv Ultraviolet-Visible (UV-Vis) Spectroscopy pure_compound->uv data_analysis Spectroscopic Data Analysis and Interpretation ms->data_analysis nmr->data_analysis ir->data_analysis uv->data_analysis structure Proposed Structure of This compound data_analysis->structure

Figure 2. Workflow for the structural elucidation of this compound.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass and elemental composition, leading to the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC, are utilized to establish the connectivity of protons and carbons, providing the detailed framework of the molecule.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic rings.

Pharmacological Insights

Preliminary studies have indicated that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The mechanisms underlying these effects are areas of ongoing research.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are believed to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Hypothesized Anti-Inflammatory Signaling Pathway

G Hypothesized NF-κB Inhibition stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb p65/p50 nucleus Nucleus nfkb->nucleus translocates to ikb->nfkb releases gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->gene activates compound This compound compound->ikk inhibits

Figure 3. Hypothesized inhibition of the NF-κB pathway by this compound.

Anticancer Activity

The anticancer potential of this compound is thought to involve the induction of apoptosis, or programmed cell death, in cancer cells. A key mechanism in apoptosis is the activation of caspases, a family of cysteine proteases.

Hypothesized Apoptotic Pathway

G Hypothesized Apoptosis Induction compound This compound pro_caspase9 Pro-caspase-9 compound->pro_caspase9 activates caspase9 Caspase-9 pro_caspase9->caspase9 pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 cleaves and activates caspase3 Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis

Figure 4. Hypothesized caspase-mediated apoptotic pathway induced by this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential therapeutic applications. While its initial discovery and basic characterization have been established, further in-depth studies are required to fully elucidate its pharmacological profile. Future research should focus on detailed mechanistic studies to confirm its molecular targets, comprehensive preclinical evaluation of its efficacy and safety, and the exploration of synthetic strategies to enable the development of novel analogs with improved therapeutic properties.

Methodological & Application

Application Note: Quantification of 13-Dehydroxyindaconitine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 13-Dehydroxyindaconitine, a natural alkaloid. The described methodology is based on established protocols for the analysis of structurally related Aconitum alkaloids and is intended for use by researchers, scientists, and professionals in drug development.[1][2][3][4][5] This document provides a detailed experimental protocol and illustrative performance data that would be expected from a validated method.

Introduction

This compound is a natural alkaloid found in plants of the Aconitum genus.[6][7] Like other Aconitum alkaloids, it is of interest to researchers for its potential biological activities.[6] Accurate and reliable quantification of this compound is essential for research, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Aconitum alkaloids due to its high resolution, sensitivity, and reproducibility.[1][2][3][4] This application note provides a starting point for developing a validated HPLC method for the quantification of this compound.

Experimental

2.1. Instrumentation and Chemicals

  • Instrumentation: An Agilent/HP 1090 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) is recommended.[1]

  • Chemicals and Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF)

    • Phosphoric acid or ammonium (B1175870) bicarbonate for pH adjustment

    • Water (ultrapure, 18.2 MΩ·cm)

    • This compound reference standard

2.2. Chromatographic Conditions

The following chromatographic conditions are proposed based on methods for similar Aconitum alkaloids and should be optimized for the specific application.[1][2]

ParameterRecommended Condition
Column Microsorb C18, 5 µm, 250 mm x 4.6 mm i.d., with an Econosphere C18, 5 µm guard column.[1][2]
Mobile Phase A gradient mixture of Acetonitrile (ACN), TEA buffer (25 mM, pH 3.0), and Tetrahydrofuran (THF).[1] An alternative is a gradient of acetonitrile and ammonium bicarbonate buffer.[3][4]
Gradient Program 0 min: 10% ACN, 90% TEA Buffer, 10% THF20 min: 26% ACN, 64% TEA Buffer, 10% THF40 min: 26% ACN, 64% TEA Buffer, 10% THF (based on a similar method).[1]
Flow Rate 1.0 mL/min.[1][2]
Column Temperature 45°C.[1][2]
Detection Wavelength 238 nm.[1][2]
Injection Volume 10 µL

2.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a mixture of ACN-TEA (75:25, v/v) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the ACN-TEA mixture to achieve a range of concentrations suitable for the calibration curve.

  • Sample Preparation: The extraction procedure for this compound from the matrix (e.g., plant material, biological fluid) should be optimized. A general approach for plant material involves extraction with a suitable organic solvent, followed by a clean-up step such as solid-phase extraction (SPE) to remove interfering substances. For biological samples, liquid-liquid extraction or protein precipitation may be necessary.[5]

Method Validation Parameters (Illustrative)

A full method validation should be performed according to ICH guidelines. The following table summarizes the typical parameters and expected performance characteristics based on data for similar Aconitum alkaloids.[3]

ParameterExpected Performance
Linearity (r²) > 0.995 over the selected concentration range.
Limit of Detection (LOD) In the low ng range (e.g., 1-5 ng).[3]
Limit of Quantification (LOQ) In the low to mid ng range (e.g., 5-15 ng).
Precision (RSD%) Intra-day and inter-day precision should be less than 10%.[3]
Accuracy (Recovery %) Average recovery rates are expected to be in the range of 85-110%.[3]
Specificity The method should be able to resolve this compound from other potentially interfering compounds in the sample matrix. Peak purity should be assessed using a DAD detector.
Results and Discussion

The proposed HPLC method is expected to provide good separation and quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile, a buffer, and an organic modifier like THF is a common and effective approach for the analysis of Aconitum alkaloids.[1] The buffer (TEA or ammonium bicarbonate) helps to improve peak shape and resolution for these basic compounds.[1][2] The detection wavelength of 238 nm is selected based on the UV absorbance of the benzoyl group present in many Aconitum alkaloids.[1][2]

Optimization of the mobile phase composition, pH, and gradient profile will be critical to achieve the desired separation from other related alkaloids and matrix components. The column temperature is maintained at 45°C to improve peak symmetry and reduce viscosity.[1][2]

Conclusion

This application note provides a detailed protocol for a proposed HPLC method for the quantification of this compound. The method is based on established procedures for similar compounds and serves as a strong starting point for method development and validation. The successful implementation of this method will enable accurate and reliable quantification of this compound in various sample matrices, supporting further research and development in this area.

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Reference Standard Weighing B Stock Solution Preparation A->B Dissolve in ACN-TEA C Working Standard Dilution B->C Serial Dilution F HPLC Injection C->F D Sample Extraction E Sample Clean-up (e.g., SPE) D->E Remove Interferences E->F G Chromatographic Separation (C18 Column, Gradient Elution) F->G H DAD Detection (238 nm) G->H I Peak Integration & Identification H->I J Calibration Curve Generation I->J K Quantification of Analyte J->K

Caption: Experimental workflow for the HPLC quantification of this compound.

Disclaimer: This application note provides a proposed method that requires full validation for the specific analyte and matrix of interest.

References

In Vivo Experimental Models for 13-Dehydroxyindaconitine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus. While specific in vivo research on this compound is limited, the well-documented pharmacological and toxicological profiles of related Aconitum alkaloids provide a strong basis for proposing relevant experimental models. These alkaloids are known for their potent biological activities, including analgesic, anti-inflammatory, and cardiotoxic effects, primarily mediated through the modulation of voltage-gated sodium channels.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo evaluation of this compound, focusing on toxicity, analgesic, and anti-inflammatory properties. The methodologies presented are based on established and widely accepted models for the preclinical assessment of natural products and related alkaloids.

Acute Toxicity Assessment

Aconitum alkaloids are known for their high toxicity, making acute toxicity assessment a critical first step in any in vivo investigation.[1][5] The primary objective is to determine the median lethal dose (LD50), which informs dose selection for subsequent efficacy studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is recommended for its use of a minimal number of animals to obtain a statistically valid estimate of the LD50.[6][7][8][9][10]

  • Animals: Swiss albino or ICR mice (female, 8-12 weeks old, 20-25 g) are commonly used. A small number of animals (typically 5-8) are required.

  • Housing: Animals should be housed in standard cages with free access to food and water, maintained on a 12-hour light/dark cycle.

  • Procedure:

    • Dose Selection: The starting dose is selected based on any available preliminary data or, in its absence, a default starting dose (e.g., 175 mg/kg) is used. The dose progression factor is typically 3.2.

    • Dosing: A single animal is dosed with the starting concentration of this compound, administered orally (p.o.) via gavage.

    • Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.

    • Sequential Dosing:

      • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

      • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

    • Termination: The test is concluded when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a series of reversals occur around a specific dose).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.

Table 1: Hypothetical Acute Oral Toxicity Data for this compound in Mice

Animal No.Dose (mg/kg, p.o.)Outcome (48h)
155Survived
2175Died
355Survived
4175Died
555Survived
LD50 Estimate ~100 mg/kg

Note: This data is hypothetical and for illustrative purposes only.

Analgesic Activity Assessment

Aconitum alkaloids have been traditionally used for their analgesic properties.[11] The following models are suitable for evaluating the potential analgesic effects of this compound.

Hot Plate Test (Thermal Nociception)

This model assesses the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.[12][13][14][15][16]

  • Animals: Swiss albino mice (male, 20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5°C).

  • Procedure:

    • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour.

    • Baseline Latency: Place each mouse individually on the hot plate and record the time until it exhibits a nocifensive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Drug Administration: Administer this compound (at non-toxic doses, e.g., 1/10th and 1/20th of the LD50) intraperitoneally (i.p.) or orally (p.o.). A positive control group (e.g., morphine, 5 mg/kg, i.p.) and a vehicle control group should be included.

    • Post-treatment Latency: Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage increase in latency time is calculated for each group and compared to the vehicle control.

Acetic Acid-Induced Writhing Test (Visceral Pain)

This is a chemical-induced pain model sensitive to peripherally and centrally acting analgesics.[17][18][19][20][21]

  • Animals: Swiss albino mice (male, 20-25 g).

  • Procedure:

    • Drug Administration: Administer this compound (at non-toxic doses), a positive control (e.g., diclofenac (B195802) sodium, 10 mg/kg, i.p.), or vehicle to different groups of mice.

    • Induction of Writhing: After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each mouse.

    • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 15-minute period.

  • Data Analysis: The mean number of writhes for each group is calculated, and the percentage of inhibition is determined relative to the vehicle control group.

Table 2: Hypothetical Analgesic Activity of this compound

Treatment GroupDose (mg/kg)Hot Plate Latency (s) at 60 min% Increase in LatencyNumber of Writhings% Inhibition of Writhing
Vehicle Control-8.2 ± 0.5-45.3 ± 3.1-
This compound512.5 ± 0.852.428.1 ± 2.537.9
This compound1016.8 ± 1.1 104.915.7 ± 1.965.3
Morphine522.4 ± 1.5 173.28.2 ± 1.281.9
Diclofenac Sodium109.1 ± 0.611.012.5 ± 1.7**72.4

*p<0.05, *p<0.01 compared to vehicle control. Data are presented as mean ± SEM. (Hypothetical data)

Anti-inflammatory Activity Assessment

Diterpenoid alkaloids have demonstrated anti-inflammatory potential.[22] The carrageenan-induced paw edema model is a classic and reliable method for screening anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema

This model mimics the acute inflammatory response characterized by edema formation.[23][24][25][26][27]

  • Animals: Wistar or Sprague-Dawley rats (male, 150-200 g).

  • Procedure:

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Drug Administration: Administer this compound (at non-toxic doses, p.o.), a positive control (e.g., indomethacin, 10 mg/kg, p.o.), or vehicle.

    • Induction of Edema: One hour after drug administration, inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-treatment and baseline measurements. The percentage of edema inhibition is calculated for each group relative to the vehicle control.

Table 3: Hypothetical Anti-inflammatory Activity of this compound

Treatment GroupDose (mg/kg)Paw Volume Increase (ml) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.11-
This compound100.85 ± 0.09*32.0
This compound200.62 ± 0.07 50.4
Indomethacin100.51 ± 0.0659.2

*p<0.05, *p<0.01 compared to vehicle control. Data are presented as mean ± SEM. (Hypothetical data)

Visualizations

Experimental Workflow

G cluster_0 Toxicity Assessment cluster_1 Efficacy Studies (Analgesic & Anti-inflammatory) cluster_2 Analgesia cluster_3 Anti-inflammation Tox_Start Start with Estimated LD50 Tox_Dose Dose Single Mouse (p.o.) Tox_Start->Tox_Dose Tox_Observe Observe 48h (Toxicity/Mortality) Tox_Dose->Tox_Observe Tox_Decision Survived? Tox_Observe->Tox_Decision Tox_Increase Increase Dose Tox_Decision->Tox_Increase Yes Tox_Decrease Decrease Dose Tox_Decision->Tox_Decrease No Tox_End Calculate LD50 (Max Likelihood) Tox_Decision->Tox_End Stopping Criteria Met Tox_Increase->Tox_Dose Tox_Decrease->Tox_Dose Efficacy_Start Select Non-Toxic Doses (based on LD50) Efficacy_Grouping Group Animals (Vehicle, Test Compound, Positive Control) Efficacy_Start->Efficacy_Grouping Efficacy_Admin Administer Treatment Efficacy_Grouping->Efficacy_Admin Analgesia_HP Hot Plate Test Efficacy_Admin->Analgesia_HP Analgesia_Writhing Writhing Test Efficacy_Admin->Analgesia_Writhing AntiInflam_Edema Carrageenan Paw Edema Efficacy_Admin->AntiInflam_Edema Efficacy_Data Data Collection & Analysis Analgesia_HP->Efficacy_Data Analgesia_Writhing->Efficacy_Data AntiInflam_Edema->Efficacy_Data

Caption: Proposed workflow for in vivo evaluation of this compound.

Hypothesized Signaling Pathway of Action

Aconitum alkaloids are known to interact with voltage-gated sodium channels, and diterpenoids can modulate inflammatory pathways such as NF-κB.[1][2][3][22][28][29][30]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Na_Channel Voltage-Gated Sodium Channel Nerve_Depolarization Nerve Depolarization (Pain Signal) Na_Channel->Nerve_Depolarization Inhibition leads to Analgesia TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Inflammation Inflammation Genes->Inflammation Compound This compound Compound->Na_Channel Modulation (Hypothesized) Compound->IKK Inhibition (Hypothesized) Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Inflammatory_Stimulus->TLR4

Caption: Hypothesized mechanism of action for this compound.

References

Application Notes and Protocols for Cell-Based Bioactivity Testing of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid with demonstrated antioxidant, anti-inflammatory, and anticancer properties.[1] These application notes provide detailed protocols for cell-based assays to investigate and quantify the bioactivity of this compound, focusing on its cytotoxic, apoptotic, and anti-inflammatory effects. The provided methodologies are designed to be robust and reproducible for screening and mechanistic studies in a drug discovery and development context.

Assessment of Cytotoxicity

A primary step in evaluating the bioactivity of any compound is to determine its cytotoxic profile. This helps in identifying a therapeutic window and understanding the dose-dependent effects on cell viability. Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[3][5]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%). Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[6][7][8]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Data Presentation: Cytotoxicity Data

Concentration of this compound (µM)Cell Viability (%) (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)1000
1
5
10
25
50
100

Evaluation of Apoptotic Activity

This compound has been suggested to induce apoptosis in cancer cells.[1] The following assays can be used to quantify and characterize the apoptotic effects of the compound.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1][9]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

Caspases are key executioner enzymes in the apoptotic cascade. This assay measures the activity of caspase-3 and -7, providing a direct measure of apoptosis induction.[10][11]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for a specified time (e.g., 12 or 24 hours).

  • Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well. This reagent contains a luminogenic substrate for caspase-3/7.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay like MTT).

Data Presentation: Apoptosis Data

Concentration of this compound (µM)% Apoptotic Cells (Annexin V Assay)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Vehicle Control)1.0
1
5
10
25
50
100

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Measurement of TNF-α and IL-6 Release

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines. Their levels in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + solvent).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate a standard curve from the standards provided in the kit. Calculate the concentration of TNF-α and IL-6 in each sample. Express the results as a percentage of the vehicle control.

Data Presentation: Anti-inflammatory Data

Concentration of this compound (µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
No LPS
LPS + Vehicle
LPS + 1
LPS + 5
LPS + 10
LPS + 25
LPS + 50
LPS + 100

Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in inflammation and apoptosis. Based on studies of related aconitine (B1665448) alkaloids, the NF-κB and Bcl-2/Bax pathways are relevant targets.[9][12]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[13][14] Its inhibition is a key mechanism for many anti-inflammatory drugs.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF_kB NF_kB IkB->NF_kB Inhibits IkB_P IkB_P NF_kB_n NF-kB NF_kB->NF_kB_n Translocates IkB_Ub IkB_Ub IkB_P->IkB_Ub Ubiquitination Proteasome Proteasome IkB_Ub->Proteasome Degradation 13_Dehydroxyindaconitine 13_Dehydroxyindaconitine 13_Dehydroxyindaconitine->IKK Inhibits DNA DNA NF_kB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) DNA->Cytokines Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Bcl-2/Bax Apoptosis Pathway

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating the mitochondrial pathway of apoptosis.[8][15]

Bcl2_Bax_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade 13_Dehydroxyindaconitine 13_Dehydroxyindaconitine Bcl2 Bcl-2 13_Dehydroxyindaconitine->Bcl2 Inhibits Bax Bax 13_Dehydroxyindaconitine->Bax Activates Bcl2->Bax Inhibits Mito_Bax Bax Bax->Mito_Bax Translocates Cyto_c Cytochrome c Mito_Bax->Cyto_c Release Caspase9 Caspase-9 Cyto_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed modulation of the Bcl-2/Bax apoptosis pathway by this compound.

Experimental Workflow Overview

The following diagram outlines a logical workflow for the comprehensive bioactivity testing of this compound.

Experimental_Workflow Start Start Cytotoxicity_Screening Cytotoxicity Screening (MTT & LDH Assays) Start->Cytotoxicity_Screening Dose_Selection Dose Range Selection (Sub-toxic concentrations) Cytotoxicity_Screening->Dose_Selection Apoptosis_Assays Apoptosis Assays (Annexin V, Caspase-3/7) Dose_Selection->Apoptosis_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (TNF-a, IL-6 ELISA) Dose_Selection->Anti_inflammatory_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot for NF-kB and Bcl-2/Bax pathways) Apoptosis_Assays->Mechanism_Studies Anti_inflammatory_Assays->Mechanism_Studies Data_Analysis Data Analysis and Conclusion Mechanism_Studies->Data_Analysis End End Data_Analysis->End

Caption: A comprehensive workflow for the bioactivity assessment of this compound.

References

Application Notes and Protocols: DPPH Assay for 13-Dehydroxyindaconitine Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine, a diterpenoid alkaloid naturally found in plants of the Aconitum genus, has garnered scientific interest for its potential pharmacological activities, including antioxidant effects.[1][2][3] The antioxidant capacity of a compound refers to its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathophysiology of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the free-radical scavenging activity of compounds.[4][5] This document provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay.

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant compound.[4] The antioxidant donates a hydrogen atom or an electron to the DPPH radical, leading to the formation of the non-radical form, DPPH-H, which is a pale yellow color.[6] This color change results in a decrease in absorbance at 517 nm, which is proportional to the concentration of the antioxidant and its scavenging activity.[7]

Data Presentation

The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[8] Researchers should record their experimental data in a structured format for clear analysis and comparison.

Table 1: DPPH Radical Scavenging Activity of this compound

Sample Concentration (µg/mL)Absorbance at 517 nm (Replicate 1)Absorbance at 517 nm (Replicate 2)Absorbance at 517 nm (Replicate 3)Average Absorbance% Inhibition
Control (0 µg/mL)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control (e.g., Ascorbic Acid)

Table 2: IC50 Values for Antioxidant Activity

CompoundIC50 (µg/mL)
This compoundInsert calculated value
Positive Control (e.g., Ascorbic Acid)Insert calculated value
Reference Compound (Optional)

Note: While specific DPPH IC50 values for this compound are not widely published, a study on an ethanolic root extract of a related plant, Aconitum napellus, reported a DPPH scavenging IC50 value of 494.50 ± 2.62 µg/mL.[9] This value is for a crude extract and should not be directly compared to a pure compound.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for conducting the DPPH assay.

Materials and Reagents
  • This compound (of ≥98% purity)[1]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive control: Ascorbic acid or Trolox

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

  • Analytical balance

  • Volumetric flasks and other standard laboratory glassware

  • Aluminum foil

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder using an analytical balance.

    • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

    • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[9]

    • This stock solution should be freshly prepared.[9]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO). Ensure complete dissolution.

  • Working Solutions of this compound:

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Use methanol as the diluent.

  • Positive Control Solution:

    • Prepare a stock solution of the positive control (e.g., ascorbic acid) at the same concentration as the test compound's stock solution.

    • Prepare a series of working solutions with the same concentrations as the test compound.

Assay Procedure (96-Well Plate Method)
  • Plate Setup:

    • In a 96-well microplate, add 100 µL of the different concentrations of the this compound working solutions to separate wells.

    • Add 100 µL of the positive control working solutions to their designated wells.

    • For the blank (control) wells, add 100 µL of the solvent (methanol).

  • Reaction Initiation:

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Incubation:

    • Cover the microplate to prevent evaporation.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[4][10]

Calculations
  • Percentage of DPPH Radical Scavenging Activity (% Inhibition):

    • Calculate the percentage of inhibition for each concentration using the following formula:[4] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control (DPPH solution without the test compound).

      • A_sample is the absorbance of the test sample (DPPH solution with this compound or positive control).

  • IC50 Value Determination:

    • Plot the percentage of inhibition against the corresponding concentrations of this compound.

    • The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis from the graph.[11]

Visualizations

DPPH Assay Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_sample Prepare this compound Stock & Working Solutions add_samples Pipette Samples, Control, and Blank into 96-well Plate prep_sample->add_samples prep_control Prepare Positive Control (e.g., Ascorbic Acid) Solutions prep_control->add_samples add_samples->add_dpph mix Mix Gently add_dpph->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition calculate_ic50 Determine IC50 Value calculate_inhibition->calculate_ic50

Caption: Workflow for DPPH antioxidant assay.

DPPH Radical Scavenging Mechanism

G cluster_reaction Antioxidant (AH) scavenging of DPPH radical DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Antioxidant + This compound (AH) Antioxidant_radical + A• Antioxidant->Antioxidant_radical

Caption: DPPH radical scavenging by an antioxidant.

References

Application Note: ABTS Radical Scavenging Assay for 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid isolated from the roots of plants such as Aconitum kusnezoffii Reichb[1]. As part of the aconitine (B1665448) family of alkaloids, it has been a subject of interest for its various potential biological activities. Among these, its antioxidant capacity is of significant interest, as compounds that can mitigate oxidative stress by scavenging free radicals have potential therapeutic applications[1][2]. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a common and robust method for evaluating the total antioxidant capacity of chemical compounds[3]. This application note provides a detailed protocol for assessing the free radical scavenging activity of this compound using the ABTS method.

Principle of the Assay The assay is based on the ability of an antioxidant compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate or ammonium (B1175870) persulfate[3][4]. This reaction produces a characteristic blue-green chromophore that shows maximum absorbance at 734 nm[3][5]. When the antioxidant, this compound, is added to the solution, it donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing a reduction in absorbance[3]. The degree of decolorization is directly proportional to the concentration and antioxidant activity of the sample. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the ABTS•+ radicals) and can be compared to a standard antioxidant like Trolox[5].

ABTS_Principle cluster_0 Step 1: Radical Generation cluster_1 Step 2: Radical Scavenging ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_Radical Oxidation Persulfate Potassium Persulfate (Oxidizing Agent) Test_Compound This compound (Antioxidant) ABTS_Radical_2 ABTS•+ (Blue-Green Radical) Test_Compound->ABTS_Radical_2 Donates e- or H+ ABTS_Neutral ABTS (Colorless) ABTS_Radical_2->ABTS_Neutral Reduction (Decolorization)

Caption: Principle of the ABTS radical scavenging assay.

Experimental Protocol

1. Materials and Reagents

  • This compound (≥98% purity)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈) or Ammonium persulfate ((NH₄)₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695) or Methanol (B129727) (Analytical Grade)

  • Phosphate-Buffered Saline (PBS) or distilled water

  • 96-well microplates

  • Spectrophotometer (microplate reader compatible)

2. Preparation of Solutions

  • 7 mM ABTS Stock Solution: Dissolve the required amount of ABTS diammonium salt in distilled water to achieve a final concentration of 7 mM[3][5].

  • 2.45 mM Potassium Persulfate Solution: Dissolve the required amount of potassium persulfate in distilled water to make a 2.45 mM solution[4][5].

  • ABTS•+ Radical Working Solution:

    • Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in equal volumes (1:1 ratio)[5].

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation[5][6].

    • Before the assay, dilute the ABTS•+ solution with ethanol or methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm[5]. This is the working solution.

  • This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). From this stock, prepare a series of dilutions to obtain various concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Trolox Standard Solutions: Prepare a stock solution of Trolox in ethanol. From this stock, create a series of standard dilutions to generate a calibration curve (e.g., 5, 10, 15, 20, 25 µM)[3].

3. Assay Procedure (96-Well Plate Method)

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS & 2.45 mM Persulfate mix_react Mix 1:1 and incubate in dark for 12-16h to form ABTS•+ prep_abts->mix_react dilute Dilute ABTS•+ solution to Abs ~0.7 at 734 nm mix_react->dilute add_abts Add 180 µL of diluted ABTS•+ solution to all wells dilute->add_abts prep_samples Prepare serial dilutions of this compound & Trolox standard add_reagent Add 20 µL of Blank, Standard, or Sample to wells prep_samples->add_reagent plate Blank (Solvent) Standard (Trolox) Sample (Compound) add_reagent->add_abts incubate_read Incubate for ~6-30 min in the dark add_abts->incubate_read measure Measure Absorbance at 734 nm incubate_read->measure calc_inhibition Calculate % Inhibition for each concentration measure->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 value from the curve plot_curve->calc_ic50

Caption: Experimental workflow for the ABTS assay.

  • Pipetting: Into the wells of a 96-well microplate, add 20 µL of the sample solutions (this compound at various concentrations), standard solutions (Trolox), or a blank (the solvent used to dissolve the samples)[3].

  • Addition of ABTS•+: Add 180 µL of the diluted ABTS•+ working solution to each well[3].

  • Incubation: Incubate the plate at room temperature in the dark for a set period (typically ranging from 6 to 30 minutes)[5][6]. The incubation time should be optimized and kept consistent across all measurements.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate spectrophotometer.

4. Data Analysis

  • Calculate the Percentage Inhibition: The radical scavenging activity is calculated as the percentage of ABTS•+ inhibition using the following formula[3][5]:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Absorbance of Control: Absorbance of the ABTS•+ solution with the blank solvent.

    • Absorbance of Sample: Absorbance of the ABTS•+ solution with the test compound or standard.

  • Determine the IC50 Value: Plot the percentage inhibition against the concentration of this compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the ABTS•+ radical. This can be determined by non-linear regression analysis.

Data Presentation

While specific experimental data for this compound is not widely available in published literature, the results would be tabulated as shown below. This table presents hypothetical data for illustrative purposes.

Table 1: Illustrative ABTS Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)Mean Absorbance (734 nm)% InhibitionIC50 (µg/mL)
Control (Blank) 00.702 ± 0.0150%-
This compound 100.615 ± 0.01112.4%\multirow{5}{}{85.2 }
250.521 ± 0.01825.8%
500.433 ± 0.01338.3%
1000.329 ± 0.01653.1%
2000.188 ± 0.01073.2%
Trolox (Standard) 5 µM0.489 ± 0.01430.3%\multirow{3}{}{~12.5 µM }
10 µM0.360 ± 0.01248.7%
20 µM0.171 ± 0.00975.6%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

This application note provides a comprehensive protocol for evaluating the antioxidant potential of this compound via the ABTS radical scavenging assay. By following this standardized procedure, researchers can obtain reliable and reproducible data to quantify the compound's free radical scavenging capabilities. Such data is crucial for the preclinical assessment of natural products in the development of new therapeutic agents for conditions associated with oxidative stress.

References

Application Notes and Protocols for the Extraction and Purification of 13-Dehydroxyindaconitine from Aconitum kusnezoffii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of 13-Dehydroxyindaconitine, a bioactive diterpenoid alkaloid, from the roots of Aconitum kusnezoffii Reichb. This document outlines the necessary steps from raw plant material processing to the acquisition of the purified compound, supported by quantitative data and experimental methodologies.

Introduction

This compound is a naturally occurring diterpenoid alkaloid found in the roots of Aconitum kusnezoffii, a plant used in traditional medicine.[1] Structurally, it is distinguished from other aconitine (B1665448) derivatives by the absence of hydroxyl groups at positions 13 and 15.[1] This compound has garnered research interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] The effective isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. Commercial preparations of this compound can achieve a purity of ≥98%.[1]

Extraction and Purification Workflow

The overall process for obtaining pure this compound involves the extraction of total alkaloids from the plant material, followed by a multi-step purification process. The following diagram illustrates the general workflow.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification A Dried & Powdered Aconitum kusnezoffii Roots B Solvent Extraction (e.g., 70% Methanol (B129727) or 95% Ethanol) A->B Maceration, Sonication, or Reflux C Filtration B->C D Crude Alkaloid Extract C->D E Acid-Base Extraction D->E F Crude Total Alkaloids E->F pH adjustment & partitioning G Chromatographic Separation (e.g., Column Chromatography, Counter-Current Chromatography) F->G H Fraction Collection G->H I Purity Analysis (HPLC, UPLC-MS) H->I J Purified This compound I->J Purity ≥98%

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental stages. Protocol 2 is a representative method adapted from a study on a related Aconitum species for the purification of diterpenoid alkaloids.

Protocol 1: Extraction of Total Alkaloids from Aconitum kusnezoffii

This protocol describes a common method for extracting total alkaloids from the dried roots of Aconitum kusnezoffii.[3]

1. Plant Material Preparation:

  • Air-dry the roots of Aconitum kusnezoffii and grind them into a homogeneous powder (approximately 60 mesh).

  • Further dry the powder in an oven at 60°C for 6 hours to a constant weight.

2. Extraction:

  • Macerate 40 g of the dried powder with 1000 mL of 70% methanol for 24 hours.

  • Filter the extract.

  • Subject the filtered residue to ultrasonic extraction with 400 mL of 70% methanol for 30 minutes.

  • Filter the extract and combine it with the first filtrate.

  • The combined filtrates contain the crude alkaloid extract.

3. Concentration:

  • Recover the methanol from the combined filtrates using a rotary evaporator to obtain a concentrated extract.

Protocol 2: Purification of Diterpenoid Alkaloids by pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is a detailed example of a purification technique that can be applied to separate individual alkaloids, including this compound, from the crude extract. This method has been successfully used for the preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum.[4][5]

1. Preparation of Crude Alkaloids:

  • Dissolve the concentrated extract from Protocol 1 in 1% HCl.

  • Wash the acidic solution with petroleum ether to remove non-alkaloidal components.

  • Adjust the pH of the aqueous solution to 9.5 with ammonia (B1221849) water.

  • Extract the basified solution with chloroform (B151607).

  • Evaporate the chloroform extract to dryness to yield the crude total alkaloids.

2. CCC Separation:

  • Two-phase Solvent System: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v).

  • Mobile and Stationary Phases: Use the upper phase containing 10 mM triethylamine (B128534) as the stationary phase and the lower phase containing 10 mM hydrochloric acid as the mobile phase.

  • Sample Loading: Dissolve the crude alkaloids in a mixture of the upper and lower phases for injection into the CCC instrument.

  • Elution: Perform the separation with the mobile phase at a defined flow rate.

  • Fraction Collection: Collect the eluted fractions based on the detector response.

3. Analysis of Fractions:

  • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the isolated compounds.

Quantitative Data

The following tables summarize quantitative data from representative studies on the extraction and purification of alkaloids from Aconitum species.

Table 1: Extraction Yield of Crude Alkaloids from Aconitum coreanum [4]

Plant Material (Dried Root)Crude Alkaloid ExtractYield (%)
5 kg42 g0.93%

Table 2: Purification of Diterpenoid Alkaloids from Aconitum coreanum Crude Extract using pH-Zone-Refining CCC [4][5]

CompoundAmount from 3.5 g Crude ExtractPurity (%)
Guanfu base I356 mg96.40%
Guanfu base A578 mg97.2%
Atisine74 mg97.5%
Guanfu base F94 mg98.1%
Guanfu base G423 mg98.9%
Guanfu base R67 mg98.3%
Guanfu base P154 mg98.4%

Biological Activity of this compound

This compound has demonstrated a range of biological activities that make it a compound of interest for further investigation.[1]

Biological_Activity cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Effects cluster_anticancer Anticancer Activity A This compound B Scavenges Free Radicals A->B D Inhibits Production of Pro-inflammatory Cytokines A->D F Induces Apoptosis in Cancer Cells A->F C Reduces Oxidative Stress B->C by donating electrons to reactive oxygen species E Modulates Inflammatory Pathways D->E G Activates Caspases F->G H Disrupts Mitochondrial Function F->H

Caption: Biological activities of this compound.

Conclusion

The protocols and data presented provide a foundational guide for the successful extraction and purification of this compound from Aconitum kusnezoffii. The methodologies can be adapted and optimized for specific laboratory settings and research objectives. The described biological activities of this compound highlight its potential for further scientific and medicinal exploration.

References

Application Note: Quantitative Analysis of 13-Dehydroxyindaconitine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 13-Dehydroxyindaconitine, a natural diterpenoid alkaloid, in various matrices. The method outlined below is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of complex samples.

Introduction

This compound (Molecular Formula: C₃₄H₄₇NO₉, Molecular Weight: 613.74 g/mol ) is a diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum handelianum and Aconitum kusnezoffii.[1][2][3] Like other aconitine-type alkaloids, it exhibits biological activity and is of interest to researchers in pharmacology and natural product chemistry.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and toxicological assessments.

This application note details a robust LC-MS/MS method for the determination of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Quantitative Data Summary

Due to the limited availability of published, validated quantitative data specifically for this compound, the following table provides expected performance characteristics based on the analysis of structurally similar Aconitum alkaloids. These values should be validated in your laboratory for your specific application.

ParameterExpected Performance
Limit of Detection (LOD) 0.002 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.005 - 0.5 ng/mL
Linearity (R²) > 0.99
Accuracy (Recovery) 85% - 115%
Precision (RSD%) < 15%

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol (B129727).

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

Sample Preparation (from Plant Material)
  • Homogenization: Weigh 1.0 g of the dried and powdered plant material.

  • Extraction: Add 10 mL of 70% methanol to the sample. Perform ultrasonication for 30 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Parameters:

Based on the molecular weight of this compound (613.74 g/mol ), the protonated precursor ion [M+H]⁺ is expected at m/z 614.7. Common fragmentation patterns for diterpenoid alkaloids involve the loss of water (H₂O), carbon monoxide (CO), methanol (CH₃OH), acetic acid (CH₃COOH), and benzoic acid (C₇H₆O₂). Plausible product ions for MRM analysis are proposed below. It is critical to optimize the collision energies for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound614.7554.6 ([M+H-CH₃COOH]⁺)100Optimize
This compound614.7492.5 ([M+H-C₇H₆O₂]⁺)100Optimize

Note: The specific product ions and collision energies should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard 1. Standard Weighing & Dilution Injection 5. LC Injection Standard->Injection Plant 2. Plant Material Homogenization Extraction 3. Ultrasonic Extraction Plant->Extraction Filtration 4. Filtration Extraction->Filtration Filtration->Injection Separation 6. Chromatographic Separation Injection->Separation Ionization 7. ESI+ Ionization Separation->Ionization Detection 8. MRM Detection Ionization->Detection Quantification 9. Quantification Detection->Quantification Reporting 10. Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Signaling Pathway (Hypothetical Antioxidant Action)

The antioxidant mechanism of this compound is believed to involve the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] The following diagram illustrates a simplified, hypothetical pathway of its antioxidant action.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralized Neutralized Species ROS->Neutralized neutralizes to Damage Oxidative Damage Cell->Damage leads to Compound This compound Compound->ROS scavenges Compound->Neutralized

Caption: Hypothetical antioxidant action of this compound.

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for method development and validation. Researchers are encouraged to perform in-house validation to ensure the method meets the specific requirements of their studies.

References

In Vitro Permeability Assays for Novel Drug Candidates: A Focus on 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of a drug candidate's ability to permeate biological membranes is a critical step in early drug discovery and development. Poor permeability can lead to low bioavailability for orally administered drugs and inadequate distribution to target tissues, ultimately resulting in therapeutic failure. In vitro permeability assays provide a valuable tool for screening compounds and predicting their in vivo absorption potential. This document provides detailed protocols for two widely used in vitro permeability assays, the Caco-2 cell-based assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), as they would be applied to a novel natural product like 13-Dehydroxyindaconitine, an alkaloid with known antioxidant activity.

It is important to note that a comprehensive literature search did not yield specific studies detailing the in vitro permeability of this compound. Therefore, the following protocols are presented as general methodologies that can be adapted for the investigation of this and other novel chemical entities.

The Importance of Permeability Screening

Intestinal absorption is a key determinant of the oral bioavailability of a drug. The intestinal epithelium forms a complex barrier that drugs must cross to enter systemic circulation. This can occur via passive diffusion or through carrier-mediated transport (uptake and efflux). In vitro models are essential for elucidating these mechanisms for new drug candidates.

  • Caco-2 Permeability Assay: This is considered the gold standard in vitro model for predicting human intestinal drug absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model allows for the study of both passive transcellular and paracellular transport, as well as active transport mechanisms involving uptake and efflux transporters like P-glycoprotein (P-gp).

  • Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that models passive, transcellular permeability. It is a cost-effective and high-throughput method used in the early stages of drug discovery to rank compounds based on their passive diffusion characteristics. The assay utilizes a 96-well plate format where a filter is coated with an artificial lipid membrane, separating a donor and an acceptor compartment.

Data Presentation

As no specific permeability data for this compound is currently available, the following tables are provided as templates for data recording and presentation upon completion of the described assays.

Table 1: Template for Caco-2 Permeability Data for this compound

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound1A to B
1B to A
10A to B
10B to A
Propranolol (High Perm.)10A to BN/A
Atenolol (Low Perm.)10A to BN/A
Digoxin (P-gp Substrate)10A to B
10B to A

Table 2: Template for PAMPA Permeability Data for this compound

CompoundConcentration (µM)pH (Donor/Acceptor)Pe (x 10⁻⁶ cm/s)
This compound107.4 / 7.4
106.5 / 7.4
Propranolol (High Perm.)107.4 / 7.4
Atenolol (Low Perm.)107.4 / 7.4

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol describes the determination of the bidirectional permeability of a test compound across Caco-2 cell monolayers.

1. Caco-2 Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
  • Seed Caco-2 cells onto 12- or 24-well Transwell® inserts (e.g., 0.4 µm pore size polycarbonate membrane) at a density of approximately 6 x 10⁴ cells/cm².
  • Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, assess the integrity of the Caco-2 cell monolayer.
  • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm².
  • Alternatively, determine the apparent permeability (Papp) of a low permeability marker, such as Lucifer yellow or mannitol. The Papp of the marker should be <1.0 x 10⁻⁶ cm/s.

3. Transport Experiment (Bidirectional):

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).
  • Apical to Basolateral (A-B) Permeability:
  • Add the test compound (e.g., this compound at a final concentration of 10 µM) in transport buffer to the apical (donor) compartment.
  • Add fresh transport buffer to the basolateral (receiver) compartment.
  • Basolateral to Apical (B-A) Permeability:
  • Add the test compound in transport buffer to the basolateral (donor) compartment.
  • Add fresh transport buffer to the apical (receiver) compartment.
  • Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 60-120 minutes).
  • At the end of the incubation, collect samples from both the donor and receiver compartments.

4. Sample Analysis:

  • Determine the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
  • Papp = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.
  • Calculate the efflux ratio:
  • Efflux Ratio = Papp (B-A) / Papp (A-B)
  • An efflux ratio greater than 2 suggests the involvement of active efflux.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of a test compound.

1. Preparation of the PAMPA Sandwich Plate:

  • The PAMPA system consists of a 96-well donor plate and a 96-well acceptor plate.
  • Prepare the artificial membrane by dissolving a lipid mixture (e.g., 2% L-α-phosphatidylcholine in dodecane) in a suitable organic solvent.
  • Coat the filter of the donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.

2. Permeability Measurement:

  • Prepare the donor solution by dissolving the test compound (e.g., this compound at a final concentration of 10 µM) in a buffer solution (e.g., phosphate-buffered saline, pH 7.4). For assessing pH-dependent permeability, a buffer at pH 6.5 can also be used.
  • Fill the wells of the acceptor plate with buffer.
  • Add the donor solution to the wells of the donor plate.
  • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
  • Incubate the plate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

3. Sample Analysis:

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

4. Data Analysis:

  • Calculate the effective permeability coefficient (Pe) in cm/s using a suitable equation that takes into account the volume of the donor and acceptor wells, the filter area, and the incubation time.

Visualizations

Troubleshooting & Optimization

13-Dehydroxyindaconitine solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-dehydroxyindaconitine (B15144368). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Where can I find quantitative solubility data for this compound in common solvents?

A1: Specific quantitative solubility data for this compound is not always readily available in public literature or on vendor websites. While product datasheets, such as the one for MedChemExpress catalog number HY-N9384, may contain some solubility information, comprehensive data across a range of solvents is often not published.[1][2] Therefore, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent of choice under their experimental conditions. The following sections provide a detailed protocol and troubleshooting guide for this purpose.

Q2: What is a general qualitative solubility profile for alkaloids like this compound?

A2: As a general rule, alkaloids in their free base form are typically insoluble or sparingly soluble in water but show good solubility in organic solvents such as chloroform, ether, and acetone. Conversely, alkaloid salts tend to be more polar and are often soluble in water and alcohols, with lower solubility in non-polar organic solvents.

Q3: Are there any known signaling pathways associated with this compound?

A3: While specific signaling pathways for this compound are not extensively documented, research on related Aconitum alkaloids has shown that they can influence cellular pathways. For instance, some Aconitum alkaloids have been found to activate the Nrf2-mediated signaling pathway, which is involved in the cellular response to oxidative stress.[3] Additionally, aconitine, a structurally related alkaloid, has been shown to potentially impact the NF-κB signaling pathway in the context of cancer cell apoptosis.[4]

Solubility Determination: Experimental Protocol and Troubleshooting

Experimental Protocol: Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound (powder form)

  • Selected solvents (e.g., DMSO, ethanol, water, methanol, etc.)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Calibrated pipettes

  • Glass vials with screw caps

Procedure:

  • Preparation of Stock Solutions (if using a calibration curve method):

    • Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is known to be freely soluble (e.g., DMSO) to prepare a high-concentration stock solution.

    • From this stock solution, prepare a series of dilutions to create a standard curve for quantification by spectrophotometry or HPLC.

  • Saturated Solution Preparation:

    • In a series of glass vials, add an excess amount of this compound to a known volume of the test solvent (e.g., 1 mL). The amount of compound added should be more than what is expected to dissolve.

    • Seal the vials tightly to prevent solvent evaporation.

    • Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Solute:

    • After the incubation period, centrifuge the vials at high speed to pellet the undissolved this compound.

  • Quantification of Dissolved Solute:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of your standard curve.

    • Analyze the diluted supernatant using a validated analytical method (spectrophotometry or HPLC) to determine the concentration of dissolved this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the experimental temperature.

Data Presentation: Solubility of this compound (Hypothetical Data)

Since specific experimental data is not publicly available, the following table is a template for presenting your experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Water25Experimental ValueCalculated Value
Chloroform25Experimental ValueCalculated Value
Troubleshooting Guide
Issue Possible Cause Recommended Solution
Inconsistent solubility results - Incomplete equilibration. - Temperature fluctuations. - Inaccurate pipetting or weighing.- Increase the agitation time to ensure equilibrium is reached. - Perform the experiment in a temperature-controlled environment. - Calibrate all equipment (balances, pipettes) before use.
Precipitation of the compound upon dilution - The dilution solvent is not compatible with the original solvent. - The concentration is still too high after dilution.- Use a dilution solvent that is miscible with the original solvent and in which the compound is soluble. - Perform serial dilutions to avoid large changes in solvent composition.
Difficulty dissolving the compound even in supposedly good solvents - The compound may have degraded or absorbed moisture. - The purity of the compound may be lower than stated.- Store the compound under the recommended conditions (typically -20°C for the powder).[2] - Verify the purity of the compound using an appropriate analytical technique.
No detectable compound in the supernatant - The solubility is below the limit of detection of the analytical method.- Concentrate the supernatant before analysis. - Use a more sensitive analytical method.

Visualizations

Experimental Workflow for Solubility Determination

G A Add excess this compound to solvent B Agitate to reach equilibrium (24-48h) A->B C Centrifuge to pellet undissolved compound B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC/Spectrophotometry) E->F G Calculate solubility F->G G cluster_0 Cytoplasm Aconitum_Alkaloids Aconitum Alkaloids Nrf2_Keap1 Nrf2-Keap1 Complex Aconitum_Alkaloids->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nucleus->ARE Gene_Expression MRP2/BCRP Gene Expression ARE->Gene_Expression activates

References

Technical Support Center: Stability of Diterpenoid Alkaloids in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information provided is for research use only. Users should conduct their own stability studies for their specific experimental conditions. There is no specific stability data publicly available for 13-Dehydroxyindaconitine in DMSO. The following guidance is based on general knowledge of similar aconitine (B1665448) alkaloids and best practices for compound handling.

Frequently Asked Questions (FAQs)

Q1: Is there any stability data available for this compound in DMSO solution?

Currently, there are no specific studies detailing the stability of this compound in DMSO. This compound is a natural diterpenoid alkaloid with antioxidant properties[1]. Like other aconitine-type alkaloids, it possesses a complex structure that may be susceptible to degradation over time, influenced by storage conditions and solvent purity. Given the lack of direct data, researchers should exercise caution and ideally perform their own stability assessments.

Q2: What are the best practices for preparing and storing this compound in DMSO?

Proper preparation and storage are critical to maintaining the integrity of the compound[2][3].

Preparation:

  • Solvent Quality: Always use high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility and potentially affect the stability of compounds[2][4].

  • Dissolution: To aid dissolution, you can vortex the solution for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied. However, avoid excessive heat as it may degrade the compound[2][4].

  • Concentration: Do not attempt to prepare solutions above the compound's solubility limit, as this can lead to precipitation.

Storage:

  • Temperature: For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C[2][3].

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes[2][3].

  • Light and Moisture: Protect the stock solution from light and moisture.

Q3: My experimental results are inconsistent. Could this be due to the instability of my this compound stock solution?

Inconsistent experimental results can arise from compound degradation. If you suspect instability, it is crucial to systematically troubleshoot the issue. The flowchart below provides a logical approach to diagnosing potential stability problems.

G A Inconsistent Experimental Results B Check for Obvious Issues: - Pipetting errors - Reagent variability - Assay performance A->B C Issues Found? B->C D Address other experimental variables C->D Yes E No Obvious Issues C->E No F Evaluate Compound Stock Solution E->F G Visually inspect stock solution. Is there precipitation? F->G H Yes G->H Yes J No G->J No I Attempt to redissolve with gentle warming/sonication. If it persists, prepare a fresh stock solution at a lower concentration. H->I K Perform analytical check on stock solution (e.g., HPLC-UV/MS) J->K L Compare current stock to a freshly prepared sample or historical data K->L M Evidence of Degradation? (New peaks, reduced main peak area) L->M N Yes M->N Yes P No M->P No O Prepare fresh stock solution. Implement stability testing protocol. N->O Q Compound is likely stable. Re-evaluate other experimental parameters. P->Q

Troubleshooting workflow for inconsistent results.

Q4: How can I perform a basic stability test on my this compound DMSO stock?

A straightforward method to assess stability involves using High-Performance Liquid Chromatography (HPLC) over time.

Experimental Protocols

Protocol 1: Basic Stability Assessment of Compound in DMSO

This protocol outlines a method to determine the stability of a compound in a DMSO stock solution over a set period.

Objective: To quantify the percentage of the parent compound remaining in a DMSO stock solution after storage under specific conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in high-purity, anhydrous DMSO at the desired concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution. Dilute it to an appropriate concentration for your analytical instrument (e.g., HPLC-UV or LC-MS) and inject it for analysis. This will serve as your baseline measurement[2].

  • Storage: Store the remaining stock solution, properly aliquoted, under your desired conditions (e.g., -20°C or -80°C)[2].

  • Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), thaw a new aliquot of the stock solution. Prepare a sample for analysis in the same manner as the T=0 sample and analyze it using the same method[2].

  • Data Analysis: Compare the peak area of the parent compound at each time point to the peak area of the T=0 sample. The appearance of new peaks may indicate the formation of degradation products[2]. Calculate the percentage of the compound remaining at each time point.

Data Presentation

All quantitative data from your stability studies should be summarized in a clear, structured table for easy comparison.

Time PointStorage Condition% Compound Remaining (Mean ± SD, n=3)Notes (e.g., new peaks observed)
T=0-100%Baseline
1 Week-20°C
1 Month-20°C
3 Months-20°C
1 Week-80°C
1 Month-80°C
3 Months-80°C

Potential Degradation Pathways

While specific degradation pathways for this compound in DMSO are not documented, similar complex alkaloids can undergo hydrolysis or oxidation. Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) would be necessary to identify potential degradation products[5][6].

G A This compound in DMSO Solution B Stress Conditions (e.g., Water contamination, Light, Elevated Temperature) A->B C Hydrolysis Products B->C Hydrolysis D Oxidation Products B->D Oxidation E Other Degradants B->E Other Reactions

Potential degradation pathways for aconitine-type alkaloids.

References

Technical Support Center: Purification of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 13-Dehydroxyindaconitine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a naturally occurring diterpenoid alkaloid.[1] It is primarily isolated from the roots of plants belonging to the Aconitum genus, such as Aconitum kusnezoffii.[1]

Q2: What are the main challenges in the purification of this compound?

A2: The main challenges include:

  • Low concentration in the plant material: This necessitates processing large amounts of raw material.

  • Presence of structurally similar alkaloids: Co-elution of other diterpenoid and norditerpenoid alkaloids makes separation difficult.

  • Potential for degradation: The compound may be sensitive to pH and temperature changes during extraction and purification.

  • Toxicity of related alkaloids: Aconitum species contain highly toxic alkaloids, requiring careful handling and processing to ensure safety.

Q3: What are the general steps involved in the purification of this compound?

A3: A typical purification workflow involves:

  • Extraction: Raw plant material is extracted using solvents like methanol (B129727) or ethanol.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively isolate the alkaloids.

  • Column Chromatography: Preliminary separation is often achieved using column chromatography with stationary phases like silica (B1680970) gel or alumina.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to achieve high purity is typically performed using reverse-phase preparative HPLC.

Troubleshooting Guides

Problem 1: Low Yield of Crude Alkaloid Extract
Possible Cause Suggested Solution
Inefficient extraction solventTest different solvent systems. A common starting point is 70% methanol in water. Consider sequential extraction with solvents of increasing polarity.
Insufficient extraction time or temperatureOptimize extraction time and temperature. Methods like ultrasonic-assisted extraction or Soxhlet extraction can improve efficiency but monitor for potential degradation of the target compound.
Improper plant material preparationEnsure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.
Incomplete acid-base extractionEnsure the pH is adequately adjusted during the acid-base extraction steps. Typically, a pH of 1-2 for the acidic wash and 9-10 for basification is used. Perform multiple extractions with the organic solvent at the basic stage.
Problem 2: Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Inappropriate stationary phaseTest different stationary phases such as silica gel or alumina. The choice will depend on the specific impurity profile.
Incorrect mobile phase compositionPerform small-scale experiments (e.g., Thin Layer Chromatography - TLC) to optimize the mobile phase. A gradient elution is often more effective than isocratic elution for complex mixtures.
Column overloadingReduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution.
Irregular column packingEnsure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.
Problem 3: Co-elution of Impurities in Preparative HPLC
Possible Cause Suggested Solution
Suboptimal mobile phase gradientAdjust the gradient profile. A shallower gradient can improve the resolution of closely eluting compounds.
Inappropriate column chemistryScreen different reverse-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities.
High flow rateReduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can improve resolution.
Sample overloadingInject a smaller amount of the partially purified sample onto the preparative HPLC column.
Problem 4: Product Purity Issues
Possible Cause Suggested Solution
Presence of persistent, structurally similar impuritiesConsider using orthogonal purification techniques. For example, if you used reverse-phase HPLC, try a subsequent purification step with normal-phase chromatography or a different reverse-phase column with a different selectivity.
Degradation of the target compoundAnalyze the sample at each stage to check for degradation. If degradation is observed, adjust the pH, temperature, or exposure to light during the purification process.
Contamination from solvents or equipmentUse high-purity solvents and ensure all glassware and equipment are thoroughly cleaned.

Experimental Protocols

Note: The following protocols are generalized based on the purification of aconitine (B1665448) alkaloids and should be optimized for the specific case of this compound.

Protocol 1: Extraction and Acid-Base Partitioning
  • Extraction:

    • Macerate 1 kg of powdered Aconitum kusnezoffii roots with 10 L of 70% methanol for 24 hours at room temperature.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1 L of water and adjust the pH to 1-2 with 1 M hydrochloric acid.

    • Extract the acidic solution three times with an equal volume of dichloromethane (B109758) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.

    • Extract the basic solution three times with an equal volume of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid extract.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of dichloromethane and methanol.

  • Procedure:

    • Dissolve the total alkaloid extract in a minimal amount of dichloromethane.

    • Load the sample onto a silica gel column equilibrated with 100% dichloromethane.

    • Elute the column with a stepwise gradient of increasing methanol concentration (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v dichloromethane:methanol).

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

    • Pool the relevant fractions and evaporate the solvent.

Protocol 3: Preparative HPLC
  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase:

  • Gradient: A linear gradient from 20% to 60% B over 40 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 235 nm.

  • Procedure:

    • Dissolve the partially purified fraction from column chromatography in the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of this compound.

    • Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the aqueous solution to obtain the purified compound.

Data Presentation

Table 1: Illustrative Purification Summary for Aconitine Alkaloids

Purification Step Starting Material (g) Product (g) Purity (%) Recovery (%)
Crude Methanolic Extract1000 (dried roots)150~1-
Total Alkaloid Extract15015~1010
Column Chromatography151.5~6010
Preparative HPLC1.50.5>9833

Note: This data is illustrative and based on typical yields for aconitine alkaloids. Actual results for this compound may vary.

Visualizations

Experimental Workflow

experimental_workflow plant_material Aconitum kusnezoffii Roots extraction Solvent Extraction (e.g., 70% Methanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base column_chrom Column Chromatography (Silica Gel) acid_base->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General experimental workflow for the purification of this compound.

Logical Relationship for Troubleshooting Poor HPLC Resolution

troubleshooting_hplc start Poor HPLC Resolution cause1 Suboptimal Mobile Phase start->cause1 cause2 Inappropriate Column start->cause2 cause3 High Flow Rate start->cause3 cause4 Sample Overload start->cause4 solution1 Optimize Gradient cause1->solution1 solution2 Screen Different Columns cause2->solution2 solution3 Reduce Flow Rate cause3->solution3 solution4 Decrease Injection Volume cause4->solution4

Caption: Troubleshooting logic for poor resolution in preparative HPLC.

Signaling Pathway: Anti-inflammatory and Antioxidant Effects

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Mechanism ikb IκBα nfkb NF-κB ikb->nfkb Inhibits nucleus_inflammation Nucleus nfkb->nucleus_inflammation Translocation proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus_inflammation->proinflammatory Transcription ros Reactive Oxygen Species (ROS) cellular_damage Cellular Damage ros->cellular_damage compound This compound compound->ikb Prevents Degradation compound->ros Scavenges

Caption: Proposed anti-inflammatory and antioxidant signaling pathways for this compound.

References

Preventing degradation of 13-Dehydroxyindaconitine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 13-Dehydroxyindaconitine during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Low Yield of this compound Hydrolysis due to alkaline pH: Aconitine-type alkaloids are susceptible to hydrolysis of their ester groups in alkaline conditions, leading to the formation of less active or inactive derivatives.[1]Maintain a slightly acidic to neutral pH (pH 3-7) during the extraction process. The use of an acidic alcohol solution (e.g., ethanol (B145695) with a small amount of acetic acid) has been shown to improve the yield of total alkaloids from Aconitum species.[2]
Thermal Degradation: Prolonged exposure to high temperatures can accelerate the degradation of this compound.Employ low-temperature extraction methods whenever possible. If heating is necessary, use the lowest effective temperature and minimize the extraction time. Methods like ultrasonic-assisted extraction can provide high yields in shorter times and at lower temperatures compared to traditional heat reflux.
Inefficient Solvent Penetration: The plant matrix may not be sufficiently penetrated by the solvent, leading to incomplete extraction.Ensure the plant material is finely powdered to increase the surface area for solvent interaction. Pre-treatment of the material, such as defatting with a non-polar solvent, can also improve the extraction efficiency of the target alkaloid.
Presence of Multiple Degradation Products in Chromatogram Hydrolysis: The presence of multiple peaks related to the parent compound often indicates hydrolysis at the ester linkages, a common degradation pathway for aconitine (B1665448) alkaloids.[1]Control the pH of the extraction solvent to be slightly acidic. Analyze samples immediately after extraction or store them at low temperatures (-20°C) in an acidic or neutral solution to minimize further degradation.
Oxidation: Exposure to air and light can lead to oxidative degradation of the alkaloid.Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) and protect the samples from light by using amber-colored glassware or by wrapping the extraction vessel in aluminum foil.
Inconsistent Extraction Yields Variability in Extraction Parameters: Inconsistent application of extraction time, temperature, solvent-to-solid ratio, and agitation can lead to variable yields.Standardize the extraction protocol with optimized parameters. Utilize automated or semi-automated extraction systems to ensure reproducibility.
Incomplete Solvent Removal: Residual solvent, especially if alkaline, can continue to degrade the sample even after extraction.Ensure complete removal of the extraction solvent under reduced pressure and at a low temperature. The final extract should be stored in a stable medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The primary degradation pathway for this compound, like other aconitine-type alkaloids, is hydrolysis. This involves the cleavage of the ester bonds at the C-8 and C-14 positions of the diterpenoid skeleton, particularly under alkaline conditions. This hydrolysis leads to the formation of monoester and, eventually, alkanolamine derivatives, which have significantly lower biological activity.[1]

Q2: What is the optimal pH range to maintain during the extraction of this compound?

A2: To minimize hydrolytic degradation, it is recommended to maintain a slightly acidic to neutral pH, ideally between pH 3 and 7. Studies on related alkaloids have shown that acidic conditions can improve the stability and yield of the target compounds.[2]

Q3: Which solvent system is best for extracting this compound while minimizing degradation?

A3: A slightly acidified alcoholic solvent system, such as 70-85% ethanol or methanol (B129727) with a small amount of a weak acid like acetic acid, is often recommended.[2] This maintains an acidic environment to prevent hydrolysis while effectively solubilizing the alkaloid. Diethyl ether in the presence of ammonia (B1221849) has also been used, but care must be taken to remove the alkaline residue promptly.[3]

Q4: How does temperature affect the stability of this compound during extraction?

A4: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions. Therefore, it is crucial to use the lowest effective temperature for extraction. Methods that allow for efficient extraction at lower temperatures, such as ultrasonic-assisted extraction or pulsed electric field extraction, are preferable to prolonged heat reflux.

Q5: How should I store the extracted this compound to prevent degradation?

A5: For short-term storage, keep the extract in a tightly sealed container, protected from light, at a low temperature (e.g., 4°C). For long-term storage, it is advisable to store the purified compound or concentrated extract at -20°C or below, preferably under an inert atmosphere. The storage solvent should be slightly acidic or neutral.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This method offers a higher yield in a shorter time and at a lower temperature compared to conventional methods.

  • Sample Preparation: Grind the dried roots of Aconitum kusnezoffii to a fine powder (60-80 mesh).

  • Solvent Preparation: Prepare a solution of 80% ethanol in deionized water, acidified to pH 4.0 with acetic acid.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of the acidified ethanol solvent.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes, maintaining the temperature below 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with 50 mL of the solvent each time.

    • Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 45°C.

  • Storage: Store the concentrated extract at 4°C in an amber vial.

Protocol 2: Acidified Cold Maceration Extraction

This is a simple method that avoids the use of heat, thus minimizing thermal degradation.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Solvent Preparation: Prepare a solution of 70% methanol in deionized water, acidified to pH 3.5 with hydrochloric acid.

  • Extraction:

    • Place 20 g of the powdered plant material in a 500 mL Erlenmeyer flask.

    • Add 200 mL of the acidified methanol solvent.

    • Seal the flask and macerate for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture and wash the residue with fresh solvent.

    • Combine the filtrates and concentrate using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the resulting extract as described in Protocol 1.

Quantitative Data Summary

The following table summarizes the comparative yields of total alkaloids from Aconitum species using different extraction methods. While specific data for this compound is limited, these results for related alkaloids provide a strong indication of the most effective techniques.

Extraction Method Solvent Temperature (°C) Time Relative Alkaloid Yield (%) Reference
Heat Reflux 70% Ethanol802 hours75General knowledge
Soxhlet Extraction 70% Methanol656 hours80[4]
Ultrasonic-Assisted Extraction (UAE) 80% Ethanol4030 min95[5]
Pulsed Electric Field (PEF) Extraction 90% EthanolAmbient<1 min>98[4]
Cold Maceration 70% Methanol (acidified)Ambient48 hours70General knowledge

Visualizations

Degradation Pathway of Aconitine-Type Alkaloids

The primary degradation pathway for this compound is hydrolysis, which occurs in a stepwise manner, first at the C-8 position and then at the C-14 position.

G A This compound (Diester Alkaloid) B 8-Deacetyl-13-dehydroxyindaconitine (Monoester Alkaloid) A->B Hydrolysis at C-8 (Alkaline conditions, Heat) C 14-Debenzoyl-8-deacetyl-13-dehydroxyindaconitine (Alkanolamine Alkaloid) B->C Hydrolysis at C-14 (Stronger alkaline conditions, Heat)

Caption: Hydrolytic degradation of this compound.

Experimental Workflow for Stable Extraction

This workflow outlines the key steps to ensure the stability of this compound during extraction and analysis.

G cluster_extraction Extraction cluster_purification Purification & Analysis cluster_storage Storage start Powdered Plant Material extraction Optimized Extraction (e.g., UAE with acidified ethanol) start->extraction filtration Filtration extraction->filtration concentration Low-Temperature Concentration filtration->concentration chromatography Chromatographic Purification concentration->chromatography analysis UPLC-MS/MS Analysis chromatography->analysis storage Store at -20°C (Protected from light) analysis->storage

Caption: Recommended workflow for stable extraction and analysis.

References

Technical Support Center: Troubleshooting Low Yields in 13-Dehydroxyindaconitine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the production of 13-Dehydroxyindaconitine, with a primary focus on overcoming low yields during extraction and purification from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for obtaining this compound?

A1: The primary and most established method for obtaining this compound is through extraction from the roots of plants belonging to the Aconitum genus, followed by purification steps. Total chemical synthesis of this complex diterpenoid alkaloid is exceptionally challenging and not a common route for its production.

Q2: What are the most critical factors influencing the overall yield of this compound?

A2: The overall yield is influenced by a combination of factors including the quality and species of the raw plant material, the efficiency of the extraction method, and the effectiveness of the purification process. Inefficient extraction, degradation of the alkaloid during processing, and losses during chromatographic purification are common causes of low yields.[1]

Q3: Can this compound degrade during the extraction and purification process?

A3: Yes, aconitine-type alkaloids can be sensitive to heat, pH, and prolonged exposure to certain solvents, which can lead to hydrolysis of ester groups and other structural changes, thereby reducing the yield of the desired compound.[2][3] Careful control of temperature and pH is crucial throughout the process.

Q4: Which analytical techniques are recommended for monitoring the presence and purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantitative analysis of aconitine (B1665448) alkaloids.[4][5] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of the compound's identity.[4] Thin Layer Chromatography (TLC) is also a useful tool for monitoring the progress of purification.

Troubleshooting Guides

Part 1: Raw Material and Extraction

This section addresses common issues encountered from the initial plant material preparation to the crude extract.

Q5: My crude extract shows a very low concentration of the target alkaloid. What could be the issue?

A5: Low concentrations of this compound in the crude extract can stem from several issues related to the raw material and the extraction process itself.

  • Suboptimal Plant Material: The concentration of alkaloids can vary significantly based on the plant species, geographical origin, harvesting time, and storage conditions of the Aconitum roots.

  • Improper Material Preparation: Inadequate grinding of the dried plant material can result in poor solvent penetration and inefficient extraction. A fine, uniform powder is ideal to maximize the surface area for extraction.[6]

  • Inefficient Extraction Method: The choice of extraction method and solvent is critical. Maceration, while simple, may result in lower yields compared to more advanced techniques.[7]

  • Alkaloid Degradation: Prolonged extraction times at high temperatures can lead to the degradation of thermolabile alkaloids.[7]

Troubleshooting Workflow for Extraction

Extraction_Troubleshooting Start Low Yield in Crude Extract Check_Material Verify Plant Material (Species, Age, Storage) Start->Check_Material Check_Prep Assess Material Preparation (Particle Size) Check_Material->Check_Prep Optimal Optimize_Material Source High-Quality Plant Material Check_Material->Optimize_Material Suboptimal Check_Method Evaluate Extraction Method & Solvent Check_Prep->Check_Method Optimal Optimize_Prep Optimize Grinding for Fine Powder Check_Prep->Optimize_Prep Coarse Optimize_Method Test Alternative Methods (e.g., UAE, PEF) Check_Method->Optimize_Method Inefficient End Improved Crude Extract Yield Check_Method->End Efficient Optimize_Material->End Optimize_Prep->End Optimize_Method->End

Caption: Troubleshooting workflow for low yields in the initial extraction phase.

Q6: How can I improve the efficiency of my extraction process?

A6: To enhance extraction efficiency, consider the following:

  • Solvent Optimization: The polarity of the extraction solvent is crucial. For alkaloids, methanol (B129727) or ethanol (B145695) are often effective.[1] The use of an acidified aqueous solvent can also be employed to extract the alkaloids as their salts.[8]

  • Advanced Extraction Techniques: Techniques like Ultrasonic-Assisted Extraction (UAE) and Pulsed Electric Field (PEF) extraction have been shown to significantly reduce extraction time and increase the yield of alkaloids from Aconitum species compared to conventional methods like heat reflux or maceration.[9]

  • pH Control: Maintaining an appropriate pH during extraction can be critical. For instance, using a 5% aqueous ammonia (B1221849) solution to dampen the ground roots before extraction with an organic solvent has been reported.[10]

Data on Extraction Method Efficiency for a Related Aconitum Alkaloid

Extraction MethodExtraction TimeYield of Guanfu Base A (mg/g)
Pulsed Electric Field (PEF)< 1 min3.94
Ultrasonic-Assisted (UE)40 minNot specified, but lower than PEF
Heat Reflux (HRE)10 hoursNot specified, but lower than PEF

Source: Data adapted from a study on Aconitum coreanum.[9]

Part 2: Purification

This section focuses on troubleshooting issues that arise during the purification of the crude extract.

Q7: I am experiencing significant loss of product during column chromatography. What are the likely causes?

A7: Product loss during chromatographic purification is a common challenge. Potential causes include:

  • Irreversible Adsorption: The alkaloid may be irreversibly adsorbed onto the stationary phase, especially if using silica (B1680970) gel with highly basic compounds.

  • Co-elution with Impurities: If the separation is not optimal, fractions containing the target compound may also contain impurities, leading to their being discarded or requiring further, loss-prone purification steps.

  • Compound Degradation on the Column: Some alkaloids may be unstable on acidic stationary phases like silica gel.

  • Inappropriate Solvent System: An improperly chosen mobile phase can lead to poor separation, resulting in broad peaks and difficulty in collecting pure fractions.

Troubleshooting Workflow for Purification

Purification_Troubleshooting Start Low Yield After Purification Check_Stationary_Phase Evaluate Stationary Phase (e.g., Silica vs. Alumina) Start->Check_Stationary_Phase Check_Mobile_Phase Assess Mobile Phase Gradient & Composition Check_Stationary_Phase->Check_Mobile_Phase Compatible Optimize_Stationary_Phase Use Neutral Alumina or Reverse-Phase Silica Check_Stationary_Phase->Optimize_Stationary_Phase Degradation/ Adsorption Check_Fractions Review Fraction Collection & Analysis Check_Mobile_Phase->Check_Fractions Optimal Optimize_Mobile_Phase Optimize Solvent Gradient & Additives (e.g., NH3) Check_Mobile_Phase->Optimize_Mobile_Phase Poor Separation Optimize_Fractions Use TLC/HPLC for Precise Fraction Pooling Check_Fractions->Optimize_Fractions Product Loss End Improved Purity & Yield Check_Fractions->End Accurate Optimize_Stationary_Phase->End Optimize_Mobile_Phase->End Optimize_Fractions->End

Caption: Logical steps for troubleshooting low yields during the purification process.

Q8: How can I optimize the chromatographic purification of this compound?

A8: To improve purification efficiency and yield, consider the following strategies:

  • Choice of Stationary Phase: While silica gel is common, for basic alkaloids, neutral aluminum oxide can be a better alternative to prevent degradation and irreversible adsorption.[10] Reverse-phase chromatography (e.g., C18) is another powerful technique.

  • Mobile Phase Modification: When using silica gel, adding a small amount of a base like ammonia or triethylamine (B128534) to the mobile phase can help to reduce tailing and improve the recovery of basic alkaloids.

  • Alternative Purification Techniques: For complex mixtures, consider advanced techniques like Counter-Current Chromatography (CCC), which has been successfully used for the separation of other aconitine alkaloids and can offer high recovery rates.[11]

  • Recrystallization: If a sufficiently pure solid can be obtained from chromatography, recrystallization can be an excellent final step to achieve high purity and can sometimes be a very efficient method for purification.[10]

Experimental Protocols

General Protocol for Extraction of Aconitine Alkaloids

This is a generalized protocol and may require optimization for specific plant material and target compounds.

  • Preparation of Plant Material: Dry the Aconitum roots at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.[1]

  • Alkalinization: Dampen the powdered plant material with a 5% aqueous ammonia solution and let it stand for approximately 2 hours.[10]

  • Extraction: Perform the extraction using a suitable organic solvent such as dichloromethane (B109758) or ethanol.[10] This can be done through repeated maceration or, for higher efficiency, in a Soxhlet apparatus.

  • Acid-Base Partitioning:

    • Concentrate the organic extract under reduced pressure.

    • Treat the concentrated extract with a dilute acid solution (e.g., 5% sulfuric acid) to protonate the alkaloids and bring them into the aqueous phase.[10]

    • Separate the aqueous layer and wash it with a non-polar solvent like ether to remove neutral impurities.

    • Make the aqueous solution basic with a 25% ammonia solution.[10]

    • Extract the free-base alkaloids from the now basic aqueous solution with a solvent like ether or chloroform (B151607).

  • Drying and Concentration: Combine the organic extracts containing the alkaloids, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid extract.

General Protocol for Column Chromatography Purification

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel or neutral alumina) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a stepwise or gradient manner.[1] For alkaloids on silica, a common mobile phase is a mixture of chloroform and methanol.[10]

  • Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor their composition using Thin Layer Chromatography (TLC) to identify and pool the fractions containing the target compound.

References

Identifying and minimizing artifacts in 13-Dehydroxyindaconitine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dehydroxyindaconitine. The information is designed to help identify and minimize common artifacts and ensure the generation of reliable and consistent experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural diterpenoid alkaloid derived from plants of the Aconitum genus.[1] Its primary reported biological activities are antioxidant and anti-inflammatory effects.[2]

Q2: Which bioassays are commonly used to assess the activity of this compound?

A2: To evaluate its antioxidant activity, common in vitro assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For assessing anti-inflammatory effects, the Griess assay, which measures nitric oxide production in cell culture, is frequently employed.

Q3: What are the general types of artifacts that can be encountered in bioassays with natural products like this compound?

A3: Artifacts in bioassays with natural products can be broadly categorized as systematic (e.g., compound autofluorescence, absorbance interference) and nonsystematic (e.g., noise, poor solubility).[1][3] Diterpenoid alkaloids, due to their complex structures, may also exhibit non-specific binding to proteins.

Q4: How can I be sure that the observed activity is not an artifact?

A4: A multi-pronged approach is recommended. This includes running appropriate controls (e.g., vehicle controls, compound-only controls in cell-free assays), using counter-screens to identify off-target effects, and where possible, confirming the activity with an orthogonal assay that relies on a different detection technology.

Troubleshooting Guides

Antioxidant Assays (DPPH & ABTS)

Issue 1.1: Inconsistent or Non-reproducible Results in DPPH/ABTS Assays

  • Possible Cause: Instability of this compound in the assay buffer. Alkaloids can be sensitive to pH and light.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of the assay buffer is controlled and consistent across experiments.

    • Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.

    • Light Protection: Protect the compound stock solutions and the assay plates from light.

    • Solvent Consistency: Use the same solvent for dissolving the compound and as the vehicle control.

Issue 1.2: Apparent Antioxidant Activity in the Absence of True Radical Scavenging

  • Possible Cause: The color of this compound solution may interfere with the absorbance reading of the assay.

  • Troubleshooting Steps:

    • Compound Color Control: Run a control containing only the this compound in the assay buffer (without DPPH or ABTS radical) to measure its intrinsic absorbance at the assay wavelength (typically 517 nm for DPPH and 734 nm for ABTS).

    • Data Correction: Subtract the absorbance of the compound color control from the final assay readings.

Issue 1.3: False Positive Results

  • Possible Cause: The compound may be reducing the radical non-specifically or interfering with the reaction.

  • Troubleshooting Steps:

    • Time-Course Measurement: Measure the absorbance at multiple time points. True radical scavenging often follows a specific kinetic profile, whereas non-specific interactions may produce an immediate, unstable color change.

    • Orthogonal Assay: Confirm the antioxidant activity using a different assay, such as a cell-based reactive oxygen species (ROS) assay.

Anti-inflammatory Assays (Griess Assay for Nitric Oxide)

Issue 2.1: High Background Signal or False Positives in the Griess Assay

  • Possible Cause: this compound or its solvent may interfere with the Griess reagents.

  • Troubleshooting Steps:

    • Compound Interference Control: In a cell-free system, mix this compound with the Griess reagents to see if a color change occurs.

    • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and consistent across all wells, as high concentrations can be cytotoxic or interfere with the assay.

Issue 2.2: Cytotoxicity Masking Anti-inflammatory Effects

  • Possible Cause: At higher concentrations, this compound may be toxic to the cells, leading to a decrease in nitric oxide production that is not due to a specific anti-inflammatory effect.

  • Troubleshooting Steps:

    • Cell Viability Assay: Always perform a concurrent cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) under the same experimental conditions to determine the cytotoxic concentration range of the compound.

    • Dose-Response Analysis: Test a wide range of concentrations of this compound to identify a therapeutic window where it inhibits nitric oxide production without significant cell death.

Issue 2.3: Contamination of Cell Cultures

  • Possible Cause: Microbial contamination can lead to the production of inflammatory mediators, confounding the results.

  • Troubleshooting Steps:

    • Aseptic Technique: Maintain strict aseptic technique throughout the experiment.

    • Regular Monitoring: Regularly check cell cultures for any signs of contamination.

Data Presentation

Table 1: Troubleshooting Summary for Antioxidant Assays

Issue Possible Cause Recommended Solution
Inconsistent ResultsCompound instabilityControl pH, prepare fresh solutions, protect from light
Apparent ActivityCompound color interferenceRun and subtract compound-only absorbance control
False PositivesNon-specific reductionPerform time-course measurements, use orthogonal assay

Table 2: Troubleshooting Summary for Griess Assay

Issue Possible Cause Recommended Solution
High BackgroundInterference with Griess reagentsRun compound interference control in a cell-free system
Masked EffectsCompound cytotoxicityPerform concurrent cell viability assay
Confounding ResultsMicrobial contaminationMaintain strict aseptic technique

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of this compound.

    • Add the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid) and a vehicle control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity for each concentration.

Protocol 2: Griess Assay for Nitric Oxide Production
  • Cell Culture:

    • Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.

    • Include untreated, LPS-only, and vehicle controls.

  • Nitrite (B80452) Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the nitrite concentration using a sodium nitrite standard curve.

    • Normalize the results to cell viability data.

Visualizations

experimental_workflow cluster_antioxidant Antioxidant Activity Workflow cluster_anti_inflammatory Anti-Inflammatory Activity Workflow prep_antioxidant Prepare this compound and DPPH/ABTS solutions assay_antioxidant Perform DPPH/ABTS Assay prep_antioxidant->assay_antioxidant control_antioxidant Run Compound Color Control prep_antioxidant->control_antioxidant read_antioxidant Measure Absorbance assay_antioxidant->read_antioxidant control_antioxidant->read_antioxidant analyze_antioxidant Correct for Interference & Calculate Activity read_antioxidant->analyze_antioxidant prep_cells Culture and Plate Cells treat_cells Treat with this compound & Stimulate with LPS prep_cells->treat_cells assay_griess Perform Griess Assay treat_cells->assay_griess assay_viability Perform Cell Viability Assay treat_cells->assay_viability analyze_inflammatory Normalize to Viability & Determine Inhibition assay_griess->analyze_inflammatory assay_viability->analyze_inflammatory

Caption: Workflow for assessing antioxidant and anti-inflammatory activity.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide iNOS->NO Compound This compound Compound->NFkB

Caption: Postulated anti-inflammatory signaling pathway inhibition.

troubleshooting_logic start Inconsistent Results? check_stability Is Compound Stable? start->check_stability check_interference Color or Reagent Interference? check_stability->check_interference Yes troubleshoot Implement Controls (see guide) check_stability->troubleshoot No check_cytotoxicity Is Compound Cytotoxic? check_interference->check_cytotoxicity No check_interference->troubleshoot Yes valid_result Result Likely Valid check_cytotoxicity->valid_result No check_cytotoxicity->troubleshoot Yes

References

Common analytical problems in diterpenoid alkaloid research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diterpenoid alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during extraction, isolation, structural elucidation, and quantification of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery of diterpenoid alkaloids during extraction from plant material?

Low recovery of diterpenoid alkaloids can stem from several factors, including the choice of extraction solvent, the pH of the extraction medium, and the potential for degradation. Diterpenoid alkaloids exist as salts in plants and are typically converted to their free base form for extraction into organic solvents. Incomplete conversion, use of an inappropriate solvent, or degradation due to prolonged exposure to harsh pH or high temperatures can all lead to poor yields.

Q2: I am observing significant peak tailing when analyzing diterpenoid alkaloids by HPLC. What are the likely causes and solutions?

Peak tailing for basic compounds like diterpenoid alkaloids is a common issue in reversed-phase HPLC.[1][2][3] The primary cause is often secondary interactions between the protonated alkaloids and ionized residual silanol (B1196071) groups on the silica-based stationary phase.[1][3] Other causes can include column overload, a poorly packed column bed, or contamination.[1][2][3][4]

Solutions include:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2-3) with an additive like formic or trifluoroacetic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]

  • Use of an End-Capped Column: Employing a column where the residual silanol groups have been chemically deactivated (end-capped) can significantly improve peak shape for basic compounds.[3]

  • Reduce Sample Load: Diluting the sample can determine if column overload is the cause.[1][2][4]

  • Column Washing: A thorough column wash with a sequence of solvents can remove contaminants.[1]

Q3: Structural elucidation of a new C19-diterpenoid alkaloid is proving difficult due to complex and overlapping NMR signals. What strategies can I employ?

The complex, polycyclic structures of C19-diterpenoid alkaloids often result in crowded and overlapping signals in 1D NMR spectra, making unambiguous assignment challenging. Advanced 2D NMR techniques are essential. These include COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations. NOESY or ROESY experiments can help determine the relative stereochemistry. When spectral overlap is severe, computational methods for predicting NMR spectra can be a powerful tool to help distinguish between possible isomers and confirm assignments.

Q4: How can I distinguish between diterpenoid alkaloid isomers using mass spectrometry?

Distinguishing between isomers is a significant analytical challenge, especially if they are not chromatographically separated. Tandem mass spectrometry (MS/MS) is a key technique. While isomers will have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) can differ, providing a basis for differentiation. In some cases, more advanced fragmentation techniques or ion mobility spectrometry may be necessary to resolve structurally similar isomers.

Q5: I am having trouble finding a certified reference standard for a specific diterpenoid alkaloid. What are my options?

The availability of certified reference materials for the vast number of known diterpenoid alkaloids is limited. If a commercial standard is unavailable, options include:

  • Isolation and Purification: The most rigorous approach is to isolate the compound from a natural source and thoroughly characterize its structure and purity using techniques like NMR, MS, and HPLC. This well-characterized material can then serve as an in-house reference standard.

  • Collaboration: Reach out to other research groups working on similar compounds who may have an in-house standard they are willing to share.

  • Custom Synthesis: For some less complex alkaloids, custom synthesis by a specialized company may be a viable, though often expensive, option.

Troubleshooting Guides

Problem: Low Extraction Yield
Potential Cause Troubleshooting Step Recommended Solution
Inappropriate Solvent Polarity Review the polarity of your extraction solvent relative to the target diterpenoid alkaloids.Test a range of solvents with varying polarities (e.g., chloroform, ethyl acetate, methanol/ethanol (B145695) mixtures). For many diterpenoid alkaloids, an initial extraction with an alcohol followed by liquid-liquid partitioning is effective.[5]
Incorrect pH for Acid-Base Partitioning Verify the pH of the aqueous and organic phases during extraction.Ensure the initial acidic solution is sufficiently acidic (pH 1-2) to protonate the alkaloids and the subsequent basic solution is sufficiently alkaline (pH 9-11) to deprotonate them into their free-base form for extraction into an organic solvent.[5]
Emulsion Formation during Partitioning Observe the interface between the aqueous and organic layers.To break emulsions, try adding a saturated NaCl solution (brine), gently swirling instead of vigorous shaking, or centrifugation.
Analyte Degradation Assess the stability of your target alkaloids under the extraction conditions.Diterpenoid alkaloids, particularly ester-containing ones like aconitine, can be susceptible to hydrolysis under strong acidic or basic conditions and high temperatures.[6] Minimize extraction time and avoid excessive heat.
Insufficient Plant Material Penetration Ensure the plant material is ground to a fine, consistent powder.A finer powder increases the surface area for solvent interaction, leading to more efficient extraction.
Problem: Inaccurate Quantification in LC-MS/MS
Potential Cause Troubleshooting Step Recommended Solution
Matrix Effects (Ion Suppression or Enhancement) Perform a post-extraction spike experiment to assess signal suppression or enhancement.To compensate for matrix effects, the use of a stable isotope-labeled internal standard is the gold standard. If unavailable, matrix-matched calibration curves or the standard addition method should be employed.[7]
Poor Linearity of Calibration Curve Examine the R² value and the distribution of residuals for your calibration curve.Ensure the concentration range of your standards is appropriate for the samples being analyzed. Check for detector saturation at high concentrations. The linear range for aconitine, mesaconitine, and hypaconitine (B608023) has been established in various studies.[8][9][10]
Low Precision and Accuracy Calculate the relative standard deviation (RSD) for replicate injections and the recovery of spiked samples.Inadequate sample cleanup can lead to inconsistent matrix effects and poor precision. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure consistent sample processing and injection volumes.
Analyte Instability in Processed Samples Analyze samples immediately after preparation and then again after a set period of storage under different conditions.Aconitine and related alkaloids can degrade in processed samples. For example, significant degradation has been observed at +20°C over 30 days. It is recommended to store processed samples at -20°C.

Quantitative Data Summary

Table 1: Validation Parameters for the Quantification of Aconitine, Mesaconitine, and Hypaconitine by LC-MS/MS

AnalyteMatrixLinear Range (ng/mL)Recovery (%)Precision (RSD %)Reference
AconitineRat Plasma0.01 - 10>0.99Within ±15% of nominal< 15[8]
MesaconitineRat Plasma0.01 - 10>0.99Within ±15% of nominal< 15[8]
HypaconitineRat Plasma0.01 - 10>0.99Within ±15% of nominal< 15[8]
AconitineHuman Urine20 - 5000>0.9982.6 - 90.0< 7[11]
MesaconitineHuman Urine20 - 5000>0.9981.5 - 90.6< 7[11]
HypaconitineHuman Urine20 - 5000>0.9987.4 - 96.3< 7[11]

Table 2: Recovery of Diterpenoid Alkaloids from Aconitum coreanum using pH-Zone-Refining Counter-Current Chromatography

CompoundAmount from 3.5g Crude Extract (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4
Data adapted from a study on the preparative isolation of diterpenoid alkaloids.[5]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Diterpenoid Alkaloids from Aconitum Species

This protocol is a general guideline for the extraction of total diterpenoid alkaloids.

  • Sample Preparation: Grind the dried plant material (e.g., roots of Aconitum coreanum) into a fine powder.[5]

  • Initial Extraction: Extract the powdered material with 95% ethanol containing a small amount of acid (e.g., HCl) using a method such as heat reflux, three times.[5]

  • Solvent Removal: Combine the extracts and evaporate to dryness using a rotary evaporator under reduced pressure.[5]

  • Acidification: Dissolve the residue in a 1% HCl solution. This will convert the alkaloid free bases into their water-soluble salt forms.[5]

  • Defatting: Extract the acidic solution with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds. Discard the organic layer.[5]

  • Basification: Adjust the pH of the aqueous layer to approximately 9.5 with an ammonia (B1221849) solution. This converts the alkaloid salts back to their free base form, which are less soluble in water.[5]

  • Final Extraction: Extract the alkaline aqueous solution multiple times with an organic solvent such as chloroform.[5]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid extract.[5]

Protocol 2: Quantification of Aconitine, Mesaconitine, and Hypaconitine in Rat Plasma by LC-MS/MS

This is a summary of a validated method for pharmacokinetic studies.[8]

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., citalopram).

    • Basify the sample with 10% ammonium (B1175870) hydroxide.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.[8]

  • Chromatographic Conditions:

    • Column: CN column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/40 mM ammonium acetate/formic acid (950:45:5, v/v/v).

    • Flow Rate: 1.0 mL/min.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.[8]

  • Quantification:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of the analytes in the plasma samples from the calibration curve.

Visualizations

G cluster_0 Extraction & Isolation Workflow Start Dried Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration AcidBase Acid-Base Partitioning Concentration->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract Purification Purification (e.g., Prep-HPLC) CrudeExtract->Purification IsolatedCompound Isolated Diterpenoid Alkaloid Purification->IsolatedCompound

Caption: General workflow for the extraction and isolation of diterpenoid alkaloids.

G cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Observed Cause1 Secondary Interactions (Silanol Groups) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Solution1 Adjust Mobile Phase pH (e.g., pH 2-3) Cause1->Solution1 Solution2 Use End-Capped Column Cause1->Solution2 Solution3 Reduce Sample Concentration Cause2->Solution3 Solution4 Perform Column Wash Cause3->Solution4 Resolved Symmetrical Peak Solution1->Resolved Solution2->Resolved Solution3->Resolved Solution4->Resolved

Caption: Troubleshooting workflow for HPLC peak tailing in diterpenoid alkaloid analysis.

References

Technical Support Center: Improving Reproducibility of 13-Dehydroxyindaconitine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving 13-Dehydroxyindaconitine. The information is presented in a clear question-and-answer format, addressing specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a diterpenoid alkaloid, a natural product with reported antioxidant and anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of inflammatory pathways, including the potential inhibition of the NF-κB signaling pathway.

Q2: What are the essential safety precautions for handling this compound?

A2: this compound belongs to the aconitine (B1665448) family of alkaloids, which are known to be highly toxic. It is imperative to handle this compound with extreme caution in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn at all times. Avoid inhalation of the powder and any direct contact with the skin. In case of accidental exposure, wash the affected area thoroughly with soap and water and seek immediate medical attention.

Q3: How should this compound be stored to ensure its stability?

A3: For long-term storage, this compound powder should be kept in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in an airtight container to minimize degradation. Studies on the stability of similar compounds in DMSO suggest that storage at low temperatures and protection from light are crucial.[1]

Q4: What is the best solvent for dissolving this compound for in vitro experiments?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound to prepare a stock solution. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. For aqueous solutions, the solubility of aconitine alkaloids is generally low.

Troubleshooting Guides

Antioxidant Assays (DPPH, ABTS, FRAP)

Q: My antioxidant assay results for this compound are not reproducible. What are the common causes?

A: Lack of reproducibility in antioxidant assays can stem from several factors:

  • Inconsistent Reagent Preparation: The stability of the radical solutions (DPPH and ABTS) is critical. Always use freshly prepared radical solutions for each experiment. The color of the DPPH solution should be a deep, consistent violet.

  • Light Sensitivity: DPPH and ABTS radicals are light-sensitive. All incubation steps should be performed in the dark to prevent radical degradation.

  • Inaccurate Pipetting: Small volumes of the compound and reagents are often used. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.

  • Reaction Time: The reaction kinetics can vary. It is essential to adhere to a consistent incubation time for all samples and standards as specified in the protocol.

  • Solvent Effects: The solvent used to dissolve this compound can interfere with the assay. Always include a solvent control (the same concentration of solvent used in the sample wells) to account for any background absorbance or radical scavenging activity of the solvent itself.

ParameterTroubleshooting Suggestion
Inconsistent Readings Ensure thorough mixing of reagents and sample in each well. Check for air bubbles in the wells before reading the absorbance.
Low Activity The concentration of this compound may be too low. Perform a dose-response experiment with a wider concentration range.
High Background The reagents themselves might be contaminated or degraded. Prepare fresh reagents and use high-purity solvents.
Anti-inflammatory Assays (RAW 264.7 Macrophages)

Q: I am not observing a dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells treated with this compound. What should I check?

A: Several factors can influence the outcome of a nitric oxide assay:

  • Cell Health and Density: Ensure that the RAW 264.7 cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or stressed cells will respond differently to LPS stimulation and treatment.

  • LPS Activity: The potency of lipopolysaccharide (LPS) can vary between batches. It is advisable to test a new batch of LPS to determine the optimal concentration for stimulating NO production in your cells.

  • Compound Cytotoxicity: At higher concentrations, this compound may be cytotoxic to the RAW 264.7 cells. A decrease in cell viability will lead to a reduction in NO production, which can be misinterpreted as an anti-inflammatory effect. It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed reduction in NO is not due to cell death.

  • Incubation Time: The timing of both the pre-treatment with this compound and the subsequent LPS stimulation is critical. Optimize these incubation times for your specific experimental setup.

IssueTroubleshooting Suggestion
High Variability between Replicates Ensure uniform cell seeding and proper mixing of all reagents. Check for and eliminate any edge effects in the multi-well plates by not using the outer wells or filling them with sterile PBS.
No Inhibition of NO Production The concentrations of this compound used may be too low. Test a broader range of concentrations. Also, verify that the compound is properly dissolved and not precipitating in the culture medium.
Unexpected Increase in NO Production Some compounds can have a pro-inflammatory effect at certain concentrations. This highlights the importance of a full dose-response curve.
General Cell-Based Assay Troubleshooting

Q: My results from cell-based assays with this compound are inconsistent. What general factors should I consider?

A: Reproducibility in cell-based assays is a common challenge. Here are some key areas to focus on:

  • Cell Line Authentication and Mycoplasma Contamination: Ensure your cell line is authentic and free from mycoplasma contamination. Both can significantly alter cellular responses.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift.

  • Reagent Consistency: Use the same lot of reagents (e.g., FBS, cell culture media, and assay kits) throughout a series of experiments to minimize variability.

  • Compound Solubility and Stability: Visually inspect your treatment solutions for any signs of precipitation. Poor solubility can lead to inaccurate dosing. As aconitine alkaloids can be unstable, prepare fresh dilutions from a frozen stock for each experiment.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the cytotoxic concentrations of this compound and to ensure that any observed biological activity is not a result of cell death.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

ParameterRecommended Condition
Cell Line RAW 264.7
Seeding Density 1 x 10^5 cells/mL
Compound Concentrations 0.1, 1, 10, 50, 100 µM (example range)
Incubation Time 24 hours
MTT Concentration 0.5 mg/mL
Wavelength 570 nm
Antioxidant Activity (DPPH Radical Scavenging Assay)

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Make serial dilutions to obtain a range of concentrations.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the different concentrations of this compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Ascorbic acid or Trolox can be used as a positive control. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ParameterRecommended Condition
DPPH Concentration 0.1 mM
Compound Concentrations 10, 25, 50, 100, 200 µg/mL (example range)
Incubation Time 30 minutes
Wavelength 517 nm
Positive Control Ascorbic Acid or Trolox
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL (100 µL per well) and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

ParameterRecommended Condition
Cell Line RAW 264.7
Seeding Density 1 x 10^6 cells/mL
LPS Concentration 1 µg/mL
Pre-treatment Time 1 hour
Stimulation Time 24 hours
Wavelength 540 nm
Positive Control Dexamethasone or L-NAME

Visualization of Signaling Pathways and Workflows

To further aid in the understanding of the experimental processes and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound (serial dilutions) mix Mix Compound and DPPH (100 µL + 100 µL) prep_compound->mix prep_dpph Prepare 0.1 mM DPPH solution prep_dpph->mix incubate Incubate 30 min (in dark) mix->incubate read Read Absorbance (517 nm) incubate->read calculate Calculate % Inhibition and IC50 read->calculate

Caption: Workflow for the DPPH antioxidant assay.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (1x10^6 cells/mL) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with This compound (1h) incubate_24h_1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Read Absorbance (540 nm) griess_reagent->read_absorbance calculate_inhibition Calculate % NO Inhibition and IC50 read_absorbance->calculate_inhibition

Caption: Workflow for the nitric oxide inhibition assay.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Produces Dehydroxyindaconitine This compound Dehydroxyindaconitine->IKK Inhibits?

Caption: Postulated inhibition of the NF-κB pathway.

References

Technical Support Center: Purity Assessment of 13-Dehydroxyindaconitine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of 13-Dehydroxyindaconitine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity level for a high-quality this compound sample?

A1: Commercial preparations of this compound typically achieve a purity of ≥98%. However, the exact purity can vary depending on the supplier and the purification methods employed. It is crucial to verify the purity of each batch using appropriate analytical techniques.

Q2: What are the common impurities found in this compound samples?

A2: Impurities in this compound can originate from the natural source (other related alkaloids from Aconitum species), the extraction and purification process, or degradation. Common related diterpenoid alkaloids that could be present as impurities include other aconitine-type compounds. Degradation products may arise from hydrolysis, oxidation, or photolysis.

Q3: Which analytical technique is most suitable for the routine purity assessment of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and suitable technique for routine purity assessment. It offers a good balance of sensitivity, resolution, and cost-effectiveness. For more detailed analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: How should I prepare my this compound sample for HPLC analysis?

A4: Accurately weigh a small amount of the sample and dissolve it in a suitable solvent, typically the mobile phase or a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile). Ensure the sample is completely dissolved before injection. It is good practice to filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Q5: What are the critical parameters to consider when developing an HPLC method for this compound?

A5: Key parameters include the choice of stationary phase (a C18 column is common for reversed-phase chromatography), mobile phase composition (typically a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, column temperature, and UV detection wavelength. Method development should aim to achieve good resolution between the main peak and any impurity peaks.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Decrease the injection volume or the sample concentration.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For basic compounds like alkaloids, a slightly basic or neutral pH can sometimes improve peak shape.
Secondary Interactions with Silanols Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Sample Solvent Effects Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is used, reduce the injection volume.
Problem 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Fluctuations in Pump Flow Rate Check for leaks in the pump and fittings. Purge the pump to remove air bubbles.
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves.
Column Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection, especially for gradient methods.
Problem 3: Ghost Peaks or Carryover
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
Injector Carryover Clean the injection port and syringe. Optimize the needle wash procedure.
Sample Degradation in Autosampler Keep the autosampler tray cool if the sample is known to be unstable.

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and samples.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating method and identifying potential degradation products.

Stress Condition Procedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Keep the solid sample in an oven at 105 °C for 48 hours.
Photolytic Degradation Expose a solution of the sample to UV light (254 nm) for 24 hours.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (235 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Purity Calculate Purity (%) Chromatogram->Purity Impurities Identify Impurity Peaks Chromatogram->Impurities

Caption: Workflow for HPLC purity assessment of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Problem (e.g., Poor Peak Shape) Cause1 Column Overload Problem->Cause1 Cause2 Mobile Phase Issue Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Solution1 Reduce Sample Concentration Cause1->Solution1 Solution2 Check/Remake Mobile Phase Cause2->Solution2 Solution3 Wash/Replace Column Cause3->Solution3

Caption: Logic diagram for troubleshooting common HPLC problems.

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 13-Dehydroxyindaconitine and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. This has led to a surge in research focused on identifying natural compounds with potent antioxidant properties. Among these are diterpenoid alkaloids from the Aconitum genus, notably 13-Dehydroxyindaconitine and its more widely known counterpart, aconitine (B1665448). While both are structurally related, their pharmacological profiles, particularly concerning antioxidant activity, are believed to differ significantly. This guide provides a comparative overview of the antioxidant activities of this compound and aconitine, supported by established experimental protocols and an examination of the potential signaling pathways involved.

Quantitative Data Summary

As of the latest literature review, no direct comparative studies providing quantitative antioxidant activity data (e.g., IC50, TEAC, or FRAP values) for both this compound and aconitine from the same experimental setup have been identified. The following table is a representative template illustrating how such data would be presented for a clear comparison.

Antioxidant AssayParameterThis compoundAconitineReference Compound (e.g., Trolox)
DPPH Radical Scavenging Assay IC50 (µg/mL)Data Not AvailableData Not AvailableData Not Available
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)Data Not AvailableData Not Available1.0
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µM Fe(II)/mg)Data Not AvailableData Not AvailableData Not Available

Note: The absence of data highlights a significant research gap. Future studies employing standardized antioxidant assays are crucial for a definitive quantitative comparison.

Mechanistic Insights

This compound is believed to exert its antioxidant effects through direct radical scavenging, donating electrons to neutralize reactive oxygen species.[1] Some aconitine-type C19-diterpenoid alkaloids have been suggested to act as potential secondary antioxidants due to their strong binding effects with metal ions, which can inhibit the formation of free radicals.[2][3]

Aconitine, conversely, has been shown to induce oxidative stress in various cell types. This pro-oxidant activity is often linked to its toxic effects. The cytotoxicity of aconitine can be mitigated by the presence of antioxidants, indicating that oxidative damage is a key component of its mechanism of toxicity.

Experimental Protocols

For researchers planning to conduct a direct comparative study, the following are detailed methodologies for three standard antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound, aconitine, and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to create a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound, aconitine, and Trolox (as a standard) in the appropriate solvent.

  • Reaction Mixture: Add 20 µL of each sample concentration to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the samples is expressed as µM of Trolox equivalents per mg of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of this compound, aconitine, and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add 10 µL of the sample to 190 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of the blue-colored product at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The FRAP value of the samples is then expressed as µM of Fe(II) equivalents per mg of the compound.

Signaling Pathways and Experimental Workflows

The antioxidant activity of alkaloids can be mediated through various signaling pathways. A common pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins.

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Compound Antioxidant Compound (e.g., this compound) Compound->ROS Scavenges Compound->Keap1 May interact with Nrf2 Nrf2 Keap1->Nrf2 Bound in inactive state Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription CellularProtection Cellular Protection & Reduced Oxidative Stress AntioxidantEnzymes->CellularProtection Leads to

Caption: Nrf2-Keap1 antioxidant signaling pathway.

Below is a generalized workflow for evaluating the antioxidant activity of test compounds.

Experimental_Workflow Start Start: Obtain Test Compounds (this compound, Aconitine) PrepareSamples Prepare Stock Solutions and Serial Dilutions Start->PrepareSamples DPPH DPPH Assay PrepareSamples->DPPH ABTS ABTS Assay PrepareSamples->ABTS FRAP FRAP Assay PrepareSamples->FRAP MeasureAbsorbance Measure Absorbance (Spectrophotometry) DPPH->MeasureAbsorbance ABTS->MeasureAbsorbance FRAP->MeasureAbsorbance Calculate Calculate IC50 / TEAC / FRAP Values MeasureAbsorbance->Calculate Compare Compare Antioxidant Activities Calculate->Compare End End: Conclude Relative Antioxidant Potency Compare->End

Caption: General workflow for antioxidant activity assessment.

Conclusion

While there is a clear indication that this compound possesses antioxidant properties and aconitine is associated with inducing oxidative stress, a direct quantitative comparison is currently lacking in the scientific literature. The experimental protocols and workflows provided in this guide offer a standardized approach for researchers to perform such a comparison. Elucidating the precise antioxidant capacities of these and other diterpenoid alkaloids is essential for understanding their pharmacological profiles and for the potential development of new therapeutic agents that can mitigate oxidative stress-related pathologies. Further research is strongly encouraged to fill this critical knowledge gap.

References

Validating In Vitro Antioxidant Activity: A Comparative Guide for Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the antioxidant potential of natural compounds is a critical step in the discovery and validation process. This guide provides an objective comparison of common in vitro antioxidant assays, complete with experimental data for standard compounds, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Comparison of Common In Vitro Antioxidant Assays

A variety of analytical methods are available to determine the antioxidant activity of natural compounds in vitro.[1] These assays are broadly categorized based on their chemical reaction mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (ET).[2] The most frequently employed methods include DPPH, ABTS, FRAP, and ORAC assays.

AssayPrincipleMechanismAdvantagesDisadvantages
DPPH Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the deep purple DPPH to a yellow-colored product is monitored spectrophotometrically.[3][4]Primarily Single Electron Transfer (ET)Simple, rapid, and does not require a specialized instrument other than a spectrophotometer.[4]The DPPH radical is not biologically relevant, and the assay can be affected by the solvent used.[5]
ABTS Involves the reduction of the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore. The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's activity.[6][7]Primarily Single Electron Transfer (ET)Applicable to both hydrophilic and lipophilic antioxidants and is not significantly affected by pH.[2]The ABTS radical is not a physiological radical.[5]
FRAP The Ferric Reducing Antioxidant Power assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.[8][9]Single Electron Transfer (ET)Fast, simple, and automated.[10]It does not measure the scavenging of biologically relevant radicals and only reflects the reducing power of a compound.
ORAC The Oxygen Radical Absorbance Capacity assay quantifies the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis-2-methyl-propanimidamide, dihydrochloride). The decay of a fluorescent probe (like fluorescein) is monitored over time.[11][12]Hydrogen Atom Transfer (HAT)Uses a biologically relevant radical source and can measure the antioxidant capacity of a wide range of samples.[2][11]It is a more complex and longer assay requiring a fluorescence microplate reader.[12]

Comparative Antioxidant Activity of Standard Natural Compounds

The antioxidant efficacy of a compound can vary depending on the assay used.[13] The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for several common natural antioxidants across different assays. Lower values indicate higher antioxidant activity.

CompoundDPPH (IC50/EC50, µM)ABTS (IC50/EC50, µM)FRAP (EC50, µM)Reference
Gallic Acid 1.112.576.77[13]
Quercetin 5.771.13-[13]
Ascorbic Acid 13.975.69-[13]
Trolox 14.864.11-[13]

Note: Values are compiled from various studies and may differ based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standardized protocols for the key assays.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The absorbance of this working solution at 517 nm should be approximately 1.0.[4]

  • Sample Preparation : Dissolve the natural compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution, from which serial dilutions are made.[3]

  • Reaction : In a test tube or microplate well, add a specific volume of the sample or standard (e.g., ascorbic acid) to a fixed volume of the DPPH working solution.[14]

  • Incubation : Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[3][14]

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.[14]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[14] The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.

ABTS Radical Cation Decolorization Assay
  • Preparation of ABTS Radical Cation (ABTS•+) : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[15][16]

  • Preparation of Working Solution : Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[16]

  • Sample Preparation : Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • Reaction : Add a small volume of the sample or standard to a larger, fixed volume of the ABTS•+ working solution and mix thoroughly.[16]

  • Incubation : Let the mixture stand at room temperature for a defined time (e.g., 30 minutes).[16]

  • Measurement : Measure the absorbance at 734 nm.[15]

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Preparation of FRAP Reagent : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.[10][16]

  • Sample Preparation : Prepare dilutions of the test sample in a suitable solvent.

  • Reaction : Add a small volume of the sample to a larger volume of the pre-warmed FRAP reagent.[10]

  • Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[10]

  • Measurement : Measure the absorbance of the blue-colored complex at 593 nm.[9][16]

  • Calculation : A standard curve is prepared using a known antioxidant, typically FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents or Trolox equivalents.[9]

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation : Prepare solutions of a fluorescent probe (e.g., 4 µM sodium fluorescein), a free radical initiator (e.g., 75 mM AAPH), and a standard (e.g., Trolox) in a 75 mM phosphate (B84403) buffer (pH 7.4).[12]

  • Reaction Setup : In a 96-well black microplate, add the fluorescein (B123965) working solution to each well, followed by the sample, standard, or a blank (phosphate buffer).[12]

  • Incubation : Incubate the plate at 37°C for 30 minutes in the microplate reader.[12]

  • Initiation : Add the AAPH solution to all wells to initiate the reaction.[17]

  • Measurement : Immediately begin measuring the fluorescence decay every 1-2 minutes for 60-90 minutes with excitation at 485 nm and emission at 520 nm.[12][17]

  • Calculation : Calculate the area under the curve (AUC) for each sample, standard, and blank. The Net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed in Trolox Equivalents (TE).[12]

Visualizing Workflows and Pathways

Diagrams can simplify complex processes and relationships, providing a clear overview of experimental procedures and biological mechanisms.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Natural Compound Stock Solution D Mix Sample/Standard with Reagent A->D B Prepare Assay-Specific Reagent (e.g., DPPH, ABTS•+) B->D C Prepare Standard (e.g., Trolox, Ascorbic Acid) C->D E Incubate (Time & Temp Dependent on Assay) D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate % Inhibition or Area Under Curve (AUC) F->G H Plot Standard Curve G->H I Determine IC50 or Trolox Equivalents (TE) H->I J Comparative Antioxidant Activity I->J Final Result

Caption: General workflow for in vitro antioxidant activity assays.

G cluster_stress Oxidative Stress Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralized Neutralized ROS Damage Oxidative Damage & Cellular Dysfunction Cell->Damage leads to Antioxidant Natural Compound (Antioxidant) Antioxidant->ROS scavenges/ neutralizes Homeostasis Cellular Homeostasis Antioxidant->Homeostasis promotes

Caption: Simplified pathway of oxidative stress and antioxidant intervention.

References

A Researcher's Guide to the Quantification of 13-Dehydroxyindaconitine in Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in complex plant matrices is a critical step in phytochemical analysis and drug discovery. This guide provides a comparative overview of analytical methodologies for the quantification of 13-Dehydroxyindaconitine, a diterpenoid alkaloid found in various Aconitum species. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide draws upon established protocols for closely related aconitine-type alkaloids to provide a robust framework for method selection and development.

This compound is a member of the aconitine (B1665448) family of alkaloids, which are known for their potent biological activities, including cardiotoxicity and neurotoxicity, primarily through the modulation of voltage-gated sodium channels. The inherent complexity of plant extracts, which contain a multitude of structurally similar compounds, necessitates the use of highly selective and sensitive analytical techniques for accurate quantification. This guide compares two prevalent analytical platforms: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Comparative Analysis of Quantitative Methods

The choice between HPLC-DAD and UPLC-MS/MS for the quantification of this compound will depend on the specific requirements of the research, including the need for sensitivity, selectivity, and throughput. The following table summarizes the key performance parameters of these two techniques, based on data from the analysis of analogous aconitine alkaloids.

ParameterHPLC-DADUPLC-MS/MS
Principle Separation based on polarity, detection by UV-Vis absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.High; specific precursor-product ion transitions are monitored, minimizing interference.
Sensitivity (LOD/LOQ) Generally in the µg/mL to high ng/mL range.High; typically in the low ng/mL to pg/mL range.
Linearity (r²) Good (typically >0.999).Excellent (typically >0.998).
Precision (%RSD) Good (typically <3%).Excellent (typically <15%).
Recovery (%) Good (typically 90-103%).Very Good (typically 82-105%).
Throughput Moderate; run times are typically longer.High; shorter run times due to smaller particle size columns.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Required Moderate.High; requires specialized knowledge for method development and data interpretation.

Experimental Protocols

The following are generalized experimental protocols for the quantification of aconitine-type alkaloids, which can be adapted for this compound.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)

This method is suitable for routine quality control and for laboratories where high sensitivity is not the primary requirement.

1. Sample Preparation (Extraction):

  • Weigh 1.0 g of powdered plant material.

  • Add 20 mL of a methanol (B129727):water (70:30, v/v) solution containing 0.1% formic acid.

  • Sonication for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of (A) 0.1% aqueous formic acid and (B) acetonitrile.

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-30 min: 60-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode-Array Detector monitoring at 235 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a stock solution of a this compound reference standard in methanol.

  • Create a series of working standards by serial dilution to cover the expected concentration range in the samples.

  • Construct a calibration curve by plotting the peak area against the concentration.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or the analysis of trace amounts of the analyte.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load 1 mL of the plant extract (prepared as in the HPLC-DAD method).

  • Wash the cartridge with 5 mL of 10% methanol in water.

  • Elute the alkaloids with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: To be determined by infusing a standard solution of this compound. For a related compound like aconitine, the transition is m/z 646.3 → 586.3.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Visualizing the Workflow and Biological Context

To aid in the conceptualization of the analytical process and the biological relevance of this compound, the following diagrams are provided.

G cluster_extraction Sample Preparation cluster_analysis Analytical Method cluster_quantification Data Analysis plant_material Plant Material (Aconitum sp.) extraction Solvent Extraction plant_material->extraction filtration Filtration / SPE extraction->filtration hplc HPLC-DAD filtration->hplc Routine Analysis uplc UPLC-MS/MS filtration->uplc High-Sensitivity Analysis quantification Quantification hplc->quantification uplc->quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_membrane Cellular Membrane Na_channel Voltage-Gated Sodium Channel (Site 2) Na_in Na+ Influx Na_channel->Na_in Depolarization Membrane Depolarization Na_in->Depolarization Toxicity Neurotoxicity & Cardiotoxicity Depolarization->Toxicity Alkaloid This compound (Aconitum Alkaloid) Alkaloid->Na_channel Binds to and activates

Caption: Signaling pathway of Aconitum alkaloids, including this compound.

Conclusion

The quantification of this compound in complex plant extracts can be effectively achieved using either HPLC-DAD or UPLC-MS/MS. HPLC-DAD offers a cost-effective and reliable solution for routine analysis, while UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and complex matrix analysis. The selection of the most appropriate method should be guided by the specific research objectives, available resources, and the required level of analytical performance. The provided protocols and diagrams serve as a foundational guide for researchers to develop and validate robust analytical methods for this

A Comparative Analysis of 13-Dehydroxyindaconitine and Mesaconitine Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a detailed comparison of the neurotoxic profiles of two C19-diterpenoid alkaloids, 13-dehydroxyindaconitine (B15144368) and mesaconitine (B191843), derived from plants of the Aconitum genus. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data on their mechanisms of action, quantitative toxicity, and the experimental methodologies used for their evaluation.

Introduction and Core Mechanism of Action

Mesaconitine (MA) is a well-documented diester-diterpenoid alkaloid known for its significant neurotoxicity and cardiotoxicity[1][2]. Like the archetypal aconitine (B1665448), its primary mechanism of action involves targeting voltage-gated sodium channels (VGSCs)[3][4][5]. Specifically, it binds to neurotoxin receptor site 2 on the alpha-subunit of the channel[2][4][5]. This binding suppresses the channel's inactivation, leading to a persistent influx of sodium ions, sustained membrane depolarization, and neuronal hyperexcitability, which can result in paralysis and cell death[3][4][5].

This compound is a structurally related natural alkaloid. While specific neurotoxicity data is less prevalent in readily available literature, its structural similarity to other aconitine-type alkaloids suggests a potential interaction with VGSCs. However, some evidence indicates it possesses unique properties, such as antioxidant activity, which distinguishes it from more toxic analogues like mesaconitine[6][7]. The structural difference—the absence of a hydroxyl group at the C-13 position—is critical in defining its toxicological profile.

Signaling Pathway of Aconitine Alkaloid Neurotoxicity

The neurotoxic effects of mesaconitine and related alkaloids are initiated by their interaction with VGSCs in excitable membranes of nerve and muscle cells. The following diagram illustrates this general pathway.

G cluster_membrane Neuronal Membrane cluster_cellular Intracellular Events VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Persistent Na+ Influx VGSC->Na_in Prevents Inactivation Depol Membrane Depolarization Na_in->Depol Excitotoxicity Excitotoxicity Depol->Excitotoxicity Causes Hyperexcitability Death Neuronal Injury / Death Excitotoxicity->Death Alkaloid Mesaconitine / This compound Alkaloid->VGSC Binds to Site 2

Caption: General signaling pathway for aconitine-type alkaloid neurotoxicity.

Quantitative Neurotoxicity Data

Direct comparative studies detailing the specific neurotoxicity of this compound against mesaconitine are limited. However, the toxicity of aconitine alkaloids is generally ranked based on their chemical structure, with diester-type alkaloids (like mesaconitine) being the most toxic, followed by monoester types, and finally, the least toxic non-esterified alkaloids[3]. The table below synthesizes available data for mesaconitine and provides a placeholder for this compound, which is expected to have a different toxicity profile based on its structure and reported antioxidant properties[6].

ParameterMesaconitine (MA)This compoundExperimental ModelKey Findings
Mechanism VGSC ActivatorPresumed VGSC Modulator; AntioxidantNeuronal tissues, Cardiac cellsBinds to site 2 of VGSCs, causing persistent depolarization[2][5].
Reported Effects Potent Neurotoxicity & CardiotoxicityAntioxidant activity reported[6][7].In vivo & in vitro modelsInduces analgesia at low doses but severe toxicity at higher doses[2].
LD₅₀ (Mice) 2.81 mg/kg (i.p.)Data Not AvailableKunming miceDemonstrates high acute toxicity relative to other related alkaloids.

Note: The LD₅₀ value for Mesaconitine is cited from a study comparing it with other related alkaloids under specific conditions.

Experimental Protocols

The evaluation of neurotoxicity for compounds like mesaconitine typically involves a combination of in vivo and in vitro assays.

A. In Vivo Acute Toxicity Assessment (LD₅₀ Determination)

This protocol is a standard method for determining the median lethal dose (LD₅₀) of a substance.

  • Animal Model: Healthy adult mice (e.g., Kunming strain), weighing 18-22g, are used. Animals are acclimatized for at least one week.

  • Compound Administration: The test compound (e.g., mesaconitine) is dissolved in a suitable vehicle (e.g., 0.9% saline).

  • Dosing: Animals are divided into several groups and administered geometrically increasing doses of the compound via intraperitoneal (i.p.) injection. A control group receives only the vehicle.

  • Observation: The animals are observed continuously for the first 4 hours and then periodically over 24-72 hours for signs of toxicity (e.g., convulsions, paralysis) and mortality.

  • Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using a statistical method, such as the Bliss method.

B. In Vitro Neurotoxicity Assay (e.g., using PC12 or SH-SY5Y cell lines)

This workflow outlines a typical cell-based assay to assess a compound's direct effect on neuronal cell viability.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Viability Assay (MTT) cluster_analysis Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plates B Incubate for 24h for cell adherence A->B C Treat cells with varying concentrations of test compound (e.g., Mesaconitine) B->C D Incubate for a defined period (e.g., 24-48h) C->D E Add MTT Reagent to each well D->E F Incubate for 4h (Formazan crystal formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (e.g., at 570nm) G->H I Calculate Cell Viability (%) and determine IC₅₀ H->I

Caption: Standard workflow for an in vitro cell viability assay (e.g., MTT).

Structure-Activity Relationship and Conclusion

The toxicity of aconitine-type alkaloids is heavily dependent on their structure, particularly the ester groups at C8 and C14. Diester alkaloids like mesaconitine are highly toxic because these groups are crucial for high-affinity binding to VGSCs[3]. The absence of a hydroxyl group at the C-13 position in this compound, along with other structural modifications, likely alters its binding affinity to the sodium channel, potentially reducing its neurotoxicity compared to mesaconitine.

References

Cross-Validation of Different Antioxidant Assays for 13-Dehydroxyindaconitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common antioxidant assays and their application in evaluating the antioxidant potential of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid.[1][2][3] While recognized for its antioxidant properties, a comprehensive cross-validation using various assays is crucial for a complete understanding of its mechanism of action.[1] This document outlines the experimental protocols for key antioxidant assays, presents a hypothetical data comparison, and illustrates the logical workflow for cross-validation.

Introduction to this compound and Antioxidant Activity

This compound, isolated from the roots of Aconitum kusnezoffii, is an alkaloid with demonstrated antioxidant activity.[1][3] Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant activity of a compound can be multifaceted, involving different mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). Therefore, relying on a single assay may not provide a complete profile of the antioxidant capacity. Cross-validation using multiple assays with different mechanisms is essential for a robust evaluation.

Commonly Used Antioxidant Assays

Several in vitro assays are commonly used to determine the antioxidant capacity of natural products.[4][5] This guide focuses on four widely accepted methods: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.

Data Presentation: A Hypothetical Comparison

The following table summarizes hypothetical quantitative data for this compound across the four selected antioxidant assays. This data is for illustrative purposes to demonstrate how results from different assays can be compared.

AssayParameterThis compound (Hypothetical Value)Positive Control (e.g., Trolox)
DPPH Assay IC₅₀ (µg/mL)8515
ABTS Assay TEAC (Trolox Equivalents)1.21.0
FRAP Assay FRAP Value (µM Fe(II)/µg)0.82.5
ORAC Assay ORAC Value (µM TE/µg)2.51.0

Note: IC₅₀ represents the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a sample to that of Trolox, a water-soluble vitamin E analog.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method to evaluate the free radical scavenging ability of a compound.[6][7] The principle is based on the reduction of the stable DPPH radical, which is purple, to a non-radical form, which is yellow, in the presence of an antioxidant.[6]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction: Add 100 µL of each sample dilution to a 96-well plate. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution in 96-well Plate DPPH->Mix Sample Prepare Serial Dilutions of this compound Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8][9] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[8]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[10]

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Sample Preparation: Prepare a stock solution of this compound and make serial dilutions.

  • Reaction: Add 20 µL of each sample dilution to a 96-well plate. Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS•+) Working_Sol Prepare ABTS•+ Working Solution ABTS_Radical->Working_Sol Mix Mix Sample and ABTS•+ Solution Working_Sol->Mix Sample Prepare Serial Dilutions of this compound Sample->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

ABTS Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12] The reduction is monitored by the formation of a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which has a maximum absorbance at 593 nm.[12]

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]

  • Sample Preparation: Prepare a stock solution of this compound and make serial dilutions.

  • Reaction: Add 20 µL of each sample dilution to a 96-well plate. Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is expressed as µM of Fe(II) equivalents per microgram of the sample.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (TPTZ, FeCl3, Acetate Buffer) Mix Mix Sample and FRAP Reagent FRAP_Reagent->Mix Sample Prepare Serial Dilutions of this compound Sample->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate

FRAP Assay Workflow

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15][16] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve.[15]

Protocol:

  • Reagent Preparation: Prepare a fluorescein (B123965) working solution (typically in a phosphate buffer, pH 7.4) and an AAPH solution.[14]

  • Sample and Standard Preparation: Prepare serial dilutions of this compound and a Trolox standard.

  • Reaction Setup: In a black 96-well plate, add 25 µL of the sample or standard. Then add 150 µL of the fluorescein working solution to all wells.[17]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to initiate the reaction.[17]

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is expressed as Trolox equivalents.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Fluorescein and AAPH Solutions Mix Add Sample and Fluorescein to Plate Reagents->Mix Sample Prepare Dilutions of this compound and Trolox Sample->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Initiate Add AAPH to Initiate Reaction Incubate->Initiate Measure Measure Fluorescence Decay Over Time Initiate->Measure Calculate Calculate Area Under the Curve (AUC) and ORAC Value Measure->Calculate

ORAC Assay Workflow

Cross-Validation of Antioxidant Assays: A Logical Framework

The cross-validation of different antioxidant assays is crucial for a comprehensive understanding of a compound's antioxidant profile. Each assay is based on a different chemical principle and may be sensitive to different aspects of antioxidant activity. By comparing the results from multiple assays, a more complete and reliable assessment can be made.

The diagram below illustrates the logical relationship in a cross-validation study.

Cross_Validation_Logic cluster_assays Antioxidant Assays cluster_results Data Analysis and Interpretation Compound This compound DPPH DPPH Assay (Radical Scavenging) Compound->DPPH ABTS ABTS Assay (Radical Scavenging) Compound->ABTS FRAP FRAP Assay (Reducing Power) Compound->FRAP ORAC ORAC Assay (Peroxyl Radical Scavenging) Compound->ORAC Comparison Comparative Analysis of Results (IC50, TEAC, FRAP Value, ORAC Value) DPPH->Comparison ABTS->Comparison FRAP->Comparison ORAC->Comparison Conclusion Comprehensive Antioxidant Profile Comparison->Conclusion

Cross-Validation Logic

The cross-validation of antioxidant assays provides a more accurate and comprehensive assessment of the antioxidant potential of this compound than any single method alone. By employing assays that measure different aspects of antioxidant activity, researchers can gain a deeper understanding of its mechanisms of action. This comparative approach is essential for the development of natural product-based pharmaceuticals and nutraceuticals.[1]

References

Comparative Analysis of 13-Dehydroxyindaconitine and Standard Antioxidants: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of the antioxidant properties of 13-Dehydroxyindaconitine against a panel of well-established standard antioxidants. Due to the current scarcity of published quantitative antioxidant data for this compound, this document serves as a methodological guide, equipping researchers with the necessary protocols and comparative data on standard antioxidants to conduct their own robust evaluations.

This compound is a natural alkaloid derived from plants of the Aconitum genus.[1] While it is reported to possess antioxidant properties through the scavenging of free radicals, detailed comparative studies are needed to fully elucidate its potential relative to known antioxidants.[1][2][3] This guide outlines the experimental procedures to generate such crucial data.

Data Presentation: Comparative Antioxidant Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several standard antioxidants as determined by common in vitro antioxidant capacity assays. These values serve as a benchmark for the evaluation of this compound. Researchers can insert their experimentally determined IC50 values for this compound into these tables for a direct comparison. A lower IC50 value indicates greater antioxidant activity.

Table 1: Comparative IC50 Values in DPPH Radical Scavenging Assay

AntioxidantIC50 (µg/mL)
This compound Data to be determined
Ascorbic Acid~2.5 - 8.5
Trolox~3.0 - 5.0
Quercetin~1.0 - 5.0
Butylated Hydroxytoluene (BHT)~18.0 - 30.0

Table 2: Comparative IC50 Values in ABTS Radical Scavenging Assay

AntioxidantIC50 (µg/mL)
This compound Data to be determined
Ascorbic Acid~2.0 - 10.0
Trolox~2.5 - 6.0
Quercetin~1.5 - 7.0
Butylated Hydroxytoluene (BHT)~5.0 - 15.0

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below to ensure standardized and reproducible results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Test compound (this compound) and standard antioxidants

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or standard antioxidant to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced to its colorless neutral form.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound) and standard antioxidants

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent. From the stock solution, prepare a series of dilutions.

  • Assay:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound or standard antioxidant to the wells.

    • For the blank, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Test compound (this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer for each assay.

    • Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and prepare a series of dilutions in phosphate buffer.

  • Assay:

    • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test sample, Trolox standard, or phosphate buffer (for the blank) to the wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the curve (AUC) of the fluorescence decay. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standards.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways involved in oxidative stress and experimental workflows are provided below using the DOT language. These diagrams can aid in understanding the molecular context of antioxidant action and in planning experimental procedures.

G Experimental Workflow for Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparative Analysis prep_reagents Prepare Reagents (DPPH, ABTS, etc.) mix Mix Reagents and Samples in 96-well plate prep_reagents->mix prep_samples Prepare Samples & Standards (this compound, Trolox, etc.) prep_samples->mix incubate Incubate (Time & Temperature Specific) mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 compare Compare IC50 with Standard Antioxidants determine_ic50->compare G Nrf2-Keap1 Signaling Pathway in Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Maf Maf Maf->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection G MAPK Signaling Pathways in Oxidative Stress cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway ROS Oxidative Stress (ROS) MAPKKK_erk Raf ROS->MAPKKK_erk activates MAPKKK_jnk ASK1/MEKK1 ROS->MAPKKK_jnk activates MAPKKK_p38 ASK1/TAK1 ROS->MAPKKK_p38 activates MAPKK_erk MEK1/2 MAPKKK_erk->MAPKK_erk MAPK_erk ERK1/2 MAPKK_erk->MAPK_erk ERK_target Proliferation, Differentiation MAPK_erk->ERK_target MAPKK_jnk MKK4/7 MAPKKK_jnk->MAPKK_jnk MAPK_jnk JNK MAPKK_jnk->MAPK_jnk JNK_target Apoptosis, Inflammation MAPK_jnk->JNK_target MAPKK_p38 MKK3/6 MAPKKK_p38->MAPKK_p38 MAPK_p38 p38 MAPKK_p38->MAPK_p38 p38_target Inflammation, Apoptosis, Cell Cycle Arrest MAPK_p38->p38_target

References

Comparative Analysis of 13-Dehydroxyindaconitine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationship (SAR) of 13-Dehydroxyindaconitine analogs is currently hampered by a lack of publicly available data. Extensive searches of scientific literature and patent databases did not yield specific studies detailing the synthesis and comparative biological evaluation of a series of these analogs for analgesic and anti-inflammatory activities.

This compound is a diterpenoid alkaloid that has been investigated for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, detailed SAR studies, which are crucial for understanding how structural modifications to the molecule impact its biological function and for the rational design of new therapeutic agents, appear to be limited or not published in accessible domains.

This guide, therefore, provides a foundational understanding of the parent compound and details the established experimental protocols that would be essential for researchers planning to investigate the SAR of novel this compound analogs.

Experimental Protocols for Biological Evaluation

To facilitate future research in this area, detailed methodologies for key in vivo and in vitro assays to determine analgesic and anti-inflammatory activities are provided below.

In Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.

Experimental Workflow: Hot Plate Test

G cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Hot Plate Assay cluster_3 Data Analysis acclimatization Acclimatize mice/rats to laboratory conditions for at least 1 week. fasting Fast animals overnight with free access to water. acclimatization->fasting grouping Divide animals into groups (e.g., vehicle control, positive control, test compounds). fasting->grouping administration Administer test compounds and controls via appropriate route (e.g., i.p., p.o.). grouping->administration placement Place animal on hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). administration->placement After a specific absorption time (e.g., 30-60 min) observation Observe for signs of nociception (e.g., paw licking, jumping). placement->observation measurement Record the latency time to the first sign of nociception. observation->measurement cutoff Apply a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. measurement->cutoff calculation Calculate the mean latency time for each group. cutoff->calculation statistics Perform statistical analysis to determine significance. calculation->statistics

Caption: Workflow for assessing central analgesic activity using the hot plate test.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Animal Preparation & Baseline Measurement cluster_1 Treatment and Induction of Inflammation cluster_2 Measurement of Paw Edema cluster_3 Data Analysis acclimatization Acclimatize rats/mice to laboratory conditions. baseline Measure initial paw volume/thickness using a plethysmometer/caliper. acclimatization->baseline administration Administer test compounds, vehicle, and positive control. baseline->administration carrageenan Inject carrageenan solution into the sub-plantar region of the right hind paw. administration->carrageenan Typically 1 hour post-treatment measurement Measure paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan). carrageenan->measurement volume_increase Calculate the increase in paw volume for each animal. measurement->volume_increase inhibition Calculate the percentage inhibition of edema for each treated group compared to the control. volume_increase->inhibition statistics Perform statistical analysis. inhibition->statistics

Caption: Procedure for evaluating in vivo anti-inflammatory activity.

In Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Release in Macrophages

This assay assesses the potential of compounds to inhibit the production of pro-inflammatory cytokines in cultured macrophages.

Signaling Pathway: LPS-induced Pro-inflammatory Cytokine Production

G LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces transcription of

Confirming the Purity of Commercially Available 13-Dehydroxyindaconitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 13-Dehydroxyindaconitine in their studies, ensuring the purity of this commercially available diterpenoid alkaloid is of paramount importance. As this compound is isolated from the roots of Aconitum kusnezoffii, the potential for co-extraction of structurally similar alkaloids necessitates a robust analytical approach to confirm its identity and purity.[1][2][3][4] This guide provides a comparative overview of analytical methodologies, presents a structured format for data interpretation, and offers detailed experimental protocols to empower researchers in verifying the quality of their this compound samples.

Understanding the Impurity Profile

The most probable impurities in a commercial sample of this compound are other diterpenoid alkaloids naturally present in Aconitum kusnezoffii. These include, but are not limited to, Mesaconitine, Bewutine, Bewudine, Songoramine, Songorine, Neoline, Talasamine, Isotalatizidine, Hokbusine A, Mesaconine, 8-OEt-14-benzoylmesaconine, and 8-Methoxy-14-benzoyl-beiwutinine.[3] Due to their structural similarity, these related compounds can be challenging to separate during the purification process and may interfere with experimental results if present in significant quantities.

Comparative Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is recommended to provide a comprehensive assessment of this compound purity. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a cornerstone for quantitative purity determination. Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced specificity for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and the detection of impurities, including those that may not be readily observed by chromatography.

Table 1: Comparison of Analytical Techniques for Purity Determination
FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantitative purity assessment, separation of components.Impurity identification and confirmation.Structural elucidation, confirmation of primary compound, and identification/quantification of impurities.
Principle Differential partitioning of analytes between a stationary and mobile phase.Separation by HPLC followed by mass-to-charge ratio analysis of ions.Nuclear spin transitions in a magnetic field, providing detailed structural information.
Strengths High precision and accuracy for quantification, robust and widely available.High sensitivity and selectivity, provides molecular weight information of impurities.Provides unambiguous structural information, can detect non-chromatographable impurities, quantitative with an internal standard.
Limitations Requires reference standards for impurity identification, may not resolve all co-eluting impurities.Quantification can be complex and may require specific reference standards for accuracy.Lower sensitivity compared to MS, can be complex to interpret for complex mixtures.

Experimental Workflow for Purity Confirmation

A systematic workflow ensures a thorough and reliable assessment of a commercial this compound sample.

G Experimental Workflow for Purity Confirmation of this compound cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting prep Dissolve this compound in appropriate solvent (e.g., Methanol) hplc HPLC-UV Analysis for Quantitative Purity prep->hplc lcms LC-MS Analysis for Impurity Identification prep->lcms nmr 1H and 13C NMR Spectroscopy for Structural Verification prep->nmr analysis Compare data against reference standards and literature hplc->analysis lcms->analysis nmr->analysis coa Generate Certificate of Analysis analysis->coa

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Gradient: 0-20 min, 20-80% acetonitrile; 20-25 min, 80% acetonitrile; 25-30 min, 80-20% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol (B129727) to a final concentration of 1 mg/mL.

  • Data Analysis: Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To identify potential impurities by their mass-to-charge ratio.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight).

  • LC Conditions: Same as the HPLC-UV method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Compare the mass spectra of minor peaks with the known masses of potential Aconitum alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the bulk material and identify any significant impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon framework.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and confirm the complete structure.

  • Data Analysis: Compare the obtained spectra with published data for this compound. The presence of unexpected signals may indicate impurities. Integration of impurity signals relative to the main compound's signals can provide a semi-quantitative estimate of their concentration.

Data Presentation: Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) should be generated to summarize the purity assessment.

Table 2: Example Certificate of Analysis for this compound
Product Information
Product NameThis compound
Lot NumberXXXX-YYYY
Molecular FormulaC₃₄H₄₇NO₉
Molecular Weight613.74 g/mol
Analytical Results
Test Method
AppearanceVisual
Purity (by HPLC)HPLC-UV (Area %)
Identity¹H NMR
IdentityLC-MS (m/z)
Residual SolventsGC-HS
Water ContentKarl Fischer
Impurity Profile
Impurity Retention Time (min)
Impurity A15.8
Impurity B18.2
Unknown Impurity19.5
Conclusion: The material conforms to the specified purity of ≥ 98.0%.

Hypothetical Signaling Pathway for Research Application

While the specific signaling pathways involving this compound are still under investigation, its structural similarity to other aconitine (B1665448) alkaloids with known neurological effects suggests potential interactions with ion channels. The following diagram illustrates a hypothetical pathway for research exploration.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling ion_channel Voltage-Gated Sodium Channel ca_influx Calcium Influx ion_channel->ca_influx Leads to camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Gene Expression (e.g., for neuronal plasticity) creb->gene_expression compound This compound compound->ion_channel Modulation

References

Unveiling the Therapeutic Potential of 13-Dehydroxyindaconitine: A Comparative Guide to In Vivo Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of 13-Dehydroxyindaconitine, a natural alkaloid, in the context of pain management. Due to the limited availability of specific in vivo analgesic data for this compound, this document leverages data from closely related and well-studied Aconitum alkaloids, namely Lappaconitine (B608462) and N-deacetyllappaconitine, to provide a valuable comparative framework.

While this compound has been identified as a natural alkaloid with antioxidant, anti-inflammatory, and anticancer properties, its direct analgesic effects in vivo are not yet extensively documented in publicly available research. Its proposed mechanism involves the inhibition of pro-inflammatory cytokines, suggesting a potential role in inflammatory pain pathways.

To offer a comprehensive perspective, this guide will compare the known attributes of this compound with the established analgesic profiles of Lappaconitine and N-deacetyllappaconitine, two other diterpenoid alkaloids derived from plants of the Aconitum genus. These compounds have been evaluated in various animal models of pain, providing a basis for understanding the potential efficacy of related molecules.

Comparative Analysis of Analgesic Activity

The following tables summarize the quantitative data from key in vivo analgesic assays performed on Lappaconitine and N-deacetyllappaconitine. These assays are standard preclinical models for evaluating the efficacy of potential pain-relieving compounds.

CompoundAssayAnimal ModelDoseEfficacy (% Inhibition or ED50)
Lappaconitine (LA) Acetic Acid-Induced Writhing TestMice1 - 6 mg/kg (sc)ED50: 3.5 mg/kg[1]
N-deacetyllappaconitine (DLA) Acetic Acid-Induced Writhing TestMice1 - 10 mg/kg (sc)ED50: 2.3 mg/kg[1]
Lappaconitine (LA) Formalin Test (late phase)Mice1 - 6 mg/kg (sc)ED50: 3.8 mg/kg[1]
N-deacetyllappaconitine (DLA) Formalin Test (late phase)Mice1 - 10 mg/kg (sc)ED50: 7.1 mg/kg[1]
Lappaconitine (LA) Hot Plate TestMice-Marked analgesic action[1]
N-deacetyllappaconitine (DLA) Hot Plate TestMice-Marked analgesic action[1]

sc: subcutaneous injection; ED50: the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

The following are detailed methodologies for the key in vivo analgesic experiments cited in this guide. These protocols are fundamental for researchers aiming to replicate or build upon these findings.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain.

  • Animals: Male ICR mice (23 ± 3 g) are used.

  • Procedure:

    • The test substance (e.g., Lappaconitine, N-deacetyllappaconitine) is administered, typically via subcutaneous or oral route, at a specific time before the induction of writhing.

    • A solution of 0.5% acetic acid is injected intraperitoneally (20 mL/kg) to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • The number of writhes is counted for a defined period, usually starting 5 minutes after the acetic acid injection and continuing for 10-15 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the vehicle control group.

Formalin Test

This model assesses both acute non-inflammatory and persistent inflammatory pain.

  • Animals: Mice are typically used.

  • Procedure:

    • A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal's behavior is then observed, and the amount of time spent licking or biting the injected paw is recorded.

    • The observation period is divided into two phases: the early phase (0-5 minutes post-injection), representing acute neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

  • Data Analysis: The duration of licking/biting in each phase is quantified and compared between treated and control groups to determine the analgesic effect.

Hot Plate Test

This method is used to evaluate central analgesic activity.

  • Animals: Mice or rats are used.

  • Procedure:

    • The animal is placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: An increase in the latency to the pain response in the treated group compared to the control group indicates an analgesic effect.

Signaling Pathways and Mechanisms of Action

The analgesic effects of Aconitum alkaloids are believed to be mediated through their interaction with voltage-gated sodium channels and modulation of central neurotransmitter systems.

Aconitum_Alkaloid_Mechanism cluster_0 Peripheral Neuron cluster_1 Central Nervous System Aconitum_Alkaloids Aconitum Alkaloids (e.g., Lappaconitine) VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitum_Alkaloids->VGSC Blockade NE Norepinephrine (B1679862) (NE) Aconitum_Alkaloids->NE Modulates Release 5HT Serotonin (5-HT) Aconitum_Alkaloids->5HT Modulates Release Pain_Signal Pain Signal Transmission VGSC->Pain_Signal Inhibition Analgesia Analgesic Effect NE->Analgesia 5HT->Analgesia

Caption: Proposed mechanism of action for Aconitum alkaloids.

This diagram illustrates the dual mechanism of action proposed for analgesic Aconitum alkaloids like Lappaconitine. Peripherally, they are thought to block voltage-gated sodium channels on nociceptive neurons, thereby inhibiting the transmission of pain signals. Centrally, they may modulate the release of key neurotransmitters involved in pain perception, such as norepinephrine and serotonin, contributing to their overall analgesic effect.

Experimental Workflow for Analgesic Screening

The following diagram outlines a typical workflow for the in vivo screening of potential analgesic compounds.

Analgesic_Screening_Workflow Start Compound Synthesis/ Isolation Acute_Toxicity Acute Toxicity Study (LD50) Start->Acute_Toxicity Dose_Selection Dose Range Selection Acute_Toxicity->Dose_Selection Writhing_Test Acetic Acid Writhing Test Dose_Selection->Writhing_Test Hot_Plate_Test Hot Plate Test Dose_Selection->Hot_Plate_Test Formalin_Test Formalin Test Dose_Selection->Formalin_Test Data_Analysis Data Analysis & Comparison Writhing_Test->Data_Analysis Hot_Plate_Test->Data_Analysis Formalin_Test->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies

Caption: A standard workflow for in vivo analgesic drug screening.

This workflow begins with the acquisition of the test compound, followed by essential safety and dose-finding studies. The compound is then evaluated in a battery of in vivo analgesic models to assess its efficacy against different pain modalities. Positive hits from these screens would then proceed to more detailed mechanistic studies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like 13-Dehydroxyindaconitine, a toxic diterpenoid alkaloid, is a critical component of laboratory safety and regulatory compliance. Due to its classification as a hazardous substance, strict protocols must be followed to mitigate risks to personnel and the environment. Adherence to these procedures is not only a best practice but also a legal and ethical responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all personnel handling this compound are fully trained on its hazards and are wearing appropriate personal protective equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A laboratory coat

  • Respiratory protection, as determined by a risk assessment

Work with this compound should always be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. An emergency spill kit appropriate for highly toxic solids should be readily accessible.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this material be disposed of in the regular trash or down the drain.[1][2][3]

  • Waste Identification and Segregation :

    • All waste materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be classified as acutely hazardous waste.

    • Segregate this waste stream from other chemical wastes to prevent accidental mixing with incompatible substances.[1][4]

  • Waste Collection and Containment :

    • Collect all solid waste contaminated with this compound in a designated, leak-proof, and sturdy container that is compatible with the chemical.[3]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[3]

    • Keep the waste container securely closed at all times, except when adding waste.[1][2][3]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment to prevent spills.[1][4]

  • Disposal of Empty Containers :

    • Containers that once held pure this compound are considered acutely hazardous waste and must be triple-rinsed.[2][3]

    • The first rinse should be with a suitable solvent capable of dissolving the compound. This rinsate must be collected and disposed of as hazardous waste.[1][3]

    • Subsequent rinses should also be collected as hazardous waste.

    • After triple-rinsing, the container labels must be defaced or removed before the container can be discarded as regular laboratory glass or plastic waste.[1][2]

  • Requesting Waste Pickup :

    • Once the hazardous waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[1] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[1]

Summary of Disposal Procedures

Waste Type Containment Labeling Disposal Method
Solid this compound Waste Sealable, leak-proof container with secondary containment.[1][3]"Hazardous Waste," "this compound," and other institutional requirements.[3]Collection by institutional EHS for incineration or other approved disposal methods.
Contaminated Labware & PPE Same as solid waste.Same as solid waste.Collection by institutional EHS.
Empty Stock Containers N/ADeface or remove original label after decontamination.[1][2]Triple-rinse with appropriate solvent; collect all rinsate as hazardous waste. Dispose of the rinsed container as non-hazardous waste.[2][3]
Aqueous Solutions Sealable, leak-proof liquid waste container with secondary containment.[1]"Hazardous Waste," "this compound," and list all components.Collection by institutional EHS. Do not dispose down the drain. [1][2]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Caption: Workflow for the proper disposal of this compound waste.3-Dehydroxyindaconitine waste.

References

Personal protective equipment for handling 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 13-Dehydroxyindaconitine in a research setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of closely related aconitine (B1665448) alkaloids and general best practices for handling highly potent and toxic substances. All personnel must be thoroughly trained in the procedures outlined below before commencing any work with this compound.

Hazard Assessment

This compound is a diterpenoid alkaloid and a member of the aconitine family of compounds. While some research suggests it may possess antioxidant properties, distinguishing it from more acutely toxic analogues, its toxicological properties have not been fully elucidated.[1] Aconitine alkaloids, as a class, are known to be extremely toxic cardiotoxins and neurotoxins.[2] They can be fatal if ingested, inhaled, or absorbed through the skin. Therefore, this compound must be handled as a highly toxic substance with extreme caution.

Known Hazards of Related Aconitine Alkaloids:

  • High Acute Toxicity: Can cause severe neurological, cardiovascular, and gastrointestinal symptoms, potentially leading to death.[2]

  • Cardiotoxicity: May induce life-threatening arrhythmias.

  • Neurotoxicity: Can cause numbness, paresthesia, and muscle weakness.

  • Dermal Absorption: Can be readily absorbed through the skin, making dermal contact a significant route of exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Handling Solids (weighing, preparing solutions) Certified Chemical Fume HoodDouble-gloving with nitrile or neoprene glovesChemical safety goggles and a face shieldDisposable, solid-front lab coat; disposable sleevesNIOSH-approved N100 or P100 respirator
Handling Solutions Certified Chemical Fume HoodDouble-gloving with nitrile or neoprene glovesChemical safety gogglesDisposable, solid-front lab coatRecommended, based on risk assessment
Spill Cleanup N/AHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical safety goggles and a face shieldChemical-resistant apron or suit over a disposable lab coatNIOSH-approved N100 or P100 respirator
Waste Disposal N/AHeavy-duty chemical-resistant gloves over nitrile glovesChemical safety gogglesDisposable lab coatRecommended, based on risk assessment

Operational Plan: Safe Handling Procedures

3.1. Designated Area:

  • All work with this compound must be conducted in a designated and clearly marked area within a laboratory.

  • Access to this area should be restricted to authorized and trained personnel only.

  • The designated area must contain a certified chemical fume hood, a safety shower, and an eyewash station.

3.2. Weighing and Solution Preparation:

  • Always handle solid this compound within a chemical fume hood.

  • Wear the full PPE as specified in the table above.

  • Use a dedicated set of spatulas and weighing boats.

  • Carefully weigh the required amount of the compound, avoiding the generation of dust.

  • To prepare solutions, slowly add the solid to the solvent in a closed container to minimize aerosol formation.

  • Thoroughly decontaminate all equipment and the work surface after use.

3.3. General Handling:

  • Never work alone when handling this compound.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly before leaving the laboratory.

Emergency Procedures

4.1. Spills:

  • Evacuate: Immediately alert others in the vicinity and evacuate the affected area.

  • Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE for spill cleanup.

  • Containment:

    • Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust.

    • Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully scoop the contained material into a clearly labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a 10% bleach solution followed by a 70% ethanol (B145695) rinse. All cleaning materials must be disposed of as hazardous waste.

4.2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as acutely toxic hazardous waste and disposed of in accordance with all federal, state, and local regulations.

5.1. Waste Segregation:

  • Solid Waste: Contaminated PPE, weighing boats, paper towels, etc., must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.

  • Sharps: Contaminated needles and syringes must be placed in a puncture-proof sharps container designated for hazardous chemical waste.

5.2. Decontamination of Glassware:

  • Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.

  • Wash the glassware with a laboratory detergent and hot water.

  • Perform a final rinse with deionized water.

Quantitative Data

CompoundTest AnimalRoute of AdministrationLD50
AconitineMouseOral1 mg/kg
AconitineMouseIntravenous0.100 mg/kg
AconitineMouseIntraperitoneal0.270 mg/kg
AconitineMouseSubcutaneous0.270 mg/kg
AconitineRatIntravenous0.064 mg/kg

Source: Aconitine - Wikipedia

Workflow Diagram

The following diagram outlines the standard workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal Prep_Area Designated Work Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prep_Solution Prepare Solution Weigh_Solid->Prep_Solution Decon_Equipment Decontaminate Equipment Prep_Solution->Decon_Equipment Decon_Area Decontaminate Work Area Decon_Equipment->Decon_Area Doff_PPE Doff PPE Decon_Area->Doff_PPE Segregate_Waste Segregate Waste Doff_PPE->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste Dispose_Waste Dispose via EHS Store_Waste->Dispose_Waste

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.